Pocenbrodib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
CAS No. |
2304372-79-8 |
|---|---|
Molecular Formula |
C28H32FN3O6 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
trans-(1R,3R)-3-[(7S)-2-[(R)-(5-fluoro-2-methoxyphenyl)-hydroxymethyl]-6-methoxycarbonyl-7-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-3-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C28H32FN3O6/c1-15-7-9-19-21(31(15)28(36)38-3)10-11-22-24(19)30-26(25(33)20-14-17(29)8-12-23(20)37-2)32(22)18-6-4-5-16(13-18)27(34)35/h8,10-12,14-16,18,25,33H,4-7,9,13H2,1-3H3,(H,34,35)/t15-,16+,18+,25+/m0/s1 |
InChI Key |
NOUKMOKAEKAWKS-FSEQIFNCSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3[C@@H]4CCC[C@H](C4)C(=O)O)[C@@H](C5=C(C=CC(=C5)F)OC)O |
Canonical SMILES |
CC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)C(C5=C(C=CC(=C5)F)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Therapeutic Target of Pocenbrodib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pocenbrodib (formerly known as FT-7051) is a potent, orally bioavailable small molecule inhibitor targeting the bromodomains of the CREB-binding protein (CBP) and the E1A-associated protein p300, two structurally and functionally related transcriptional co-activators.[1] By competitively binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, this compound disrupts their role in scaffolding protein complexes that regulate gene transcription. This inhibitory action leads to the downregulation of key oncogenic signaling pathways, most notably the androgen receptor (AR) and c-Myc pathways, which are critical drivers in the progression of castration-resistant prostate cancer (CRPC).[2][3] This document provides a comprehensive technical overview of the therapeutic target of this compound, its mechanism of action, and relevant preclinical and clinical data, along with detailed experimental methodologies.
The Therapeutic Target: CBP/p300
The primary therapeutic targets of this compound are the homologous proteins, CREB-binding protein (CBP) and p300.[4] These proteins are large, multi-domain nuclear phosphoproteins that function as transcriptional co-activators and possess intrinsic histone acetyltransferase (HAT) activity.[4] They play a pivotal role in the regulation of gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and protein function.[4]
CBP and p300 are involved in a multitude of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, including cancer. In the context of prostate cancer, CBP and p300 act as essential co-activators for the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[2] Upregulation of CBP/p300 is associated with resistance to anti-androgen therapies.[3]
Mechanism of Action
This compound is a bromodomain inhibitor. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone tails and other proteins. By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound prevents their recruitment to chromatin and their interaction with acetylated transcription factors.[1] This disruption of protein-protein interactions leads to the inhibition of the transcriptional activation of target genes.
The primary downstream effects of this compound's inhibition of CBP/p300 in prostate cancer include:
-
Inhibition of Androgen Receptor (AR) Signaling: this compound treatment leads to a significant reduction in the protein levels of both full-length AR and its splice variants (e.g., AR-V7), which are often associated with resistance to therapy.[2][5] This, in turn, downregulates the expression of AR target genes such as prostate-specific antigen (PSA) and TMPRSS2.[5]
-
Downregulation of c-Myc: c-Myc is a potent oncogene that is frequently overexpressed in prostate cancer and contributes to tumor progression. This compound has been shown to decrease the protein levels of c-Myc.[6]
-
Modulation of NF-κB Signaling: CBP/p300 are also known to be co-activators for the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of CBP/p300 can lead to a decrease in the activity of the NF-κB subunit p65.[2][3]
The multifaceted mechanism of action of this compound, targeting multiple key oncogenic pathways, makes it a promising therapeutic agent for castration-resistant prostate cancer.
Quantitative Data
While specific binding affinity and potency data for this compound are not publicly available, data from a closely related and structurally similar CBP/p300 bromodomain inhibitor, CCS1477, provides a strong indication of its potency.
Table 1: Binding Affinity and Potency of a Representative CBP/p300 Inhibitor (CCS1477)
| Parameter | Target | Value (nM) | Assay Method |
| Binding Affinity (Kd) | p300 | 1.3 | Surface Plasmon Resonance (SPR) |
| CBP | 1.7 | Surface Plasmon Resonance (SPR) | |
| BRD4 | 222 | Surface Plasmon Resonance (SPR) | |
| Inhibitory Potency (IC50) | 22Rv1 cells | 96 | Cell Proliferation Assay |
| VCaP cells | 49 | Cell Proliferation Assay |
Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]
Table 2: In Vitro Antiproliferative Activity of CBP/p300 Inhibition in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | IC50 (nM) for CCS1477 |
| LNCaP | Androgen-sensitive | Not explicitly stated, but effective |
| VCaP | Androgen-sensitive, expresses AR-V7 | 49 |
| 22Rv1 | Castration-resistant, expresses AR-V7 | 96 |
| DU-145 | AR-negative | Minimal effect |
| PC-3 | AR-negative | Minimal effect |
Data for CCS1477, a potent and selective inhibitor of the p300/CBP bromodomain.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting CBP/p300.
Experimental Workflow: Bromodomain Binding Assay
Caption: Workflow for a bromodomain binding assay.
Experimental Workflow: Cell Viability Assay
References
Early-Phase Clinical Development of Pocenbrodib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pocenbrodib (formerly FT-7051) is an orally administered, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. These proteins are critical co-activators of the androgen receptor (AR), a key driver in the progression of metastatic castration-resistant prostate cancer (mCRPC). By targeting the CBP/p300 axis, this compound represents a novel therapeutic strategy to overcome resistance to androgen receptor pathway inhibitors (ARPIs). This technical guide synthesizes the available data from early-phase clinical trials, detailing the experimental protocols, and outlining the underlying signaling pathways.
Mechanism of Action
This compound functions by selectively binding to the bromodomain of CBP and p300, preventing their interaction with acetylated lysine residues on histone and non-histone proteins. This inhibition disrupts the assembly of the transcriptional machinery required for the expression of AR-dependent genes, including those that drive tumor growth and proliferation. Preclinical studies have demonstrated that this mechanism is effective in both enzalutamide-sensitive and -resistant prostate cancer models.[1]
Signaling Pathway
The signaling pathway targeted by this compound is central to the transcriptional activity of the androgen receptor. The diagram below illustrates the mechanism by which this compound inhibits this pathway.
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting AR-mediated gene transcription.
Early-Phase Clinical Trial Results
The COURAGE Study (Phase 1, NCT04575766)
The first-in-human study of this compound (then FT-7051) was a Phase 1, open-label, multicenter trial in men with mCRPC who had progressed on at least one prior androgen receptor pathway inhibitor.[2][3][4] The primary objectives were to evaluate the safety and tolerability of this compound and to determine the recommended Phase 2 dose.[3]
The study utilized a Bayesian Optimal Interval (BOIN) design with an accelerated titration phase to assess dose escalation.[2][3] this compound was administered orally on a 28-day cycle, with 21 days of treatment followed by a 7-day pause.[3] Key assessments included safety monitoring, pharmacokinetics (PK), pharmacodynamics (PD) through skin biopsies, and preliminary anti-tumor activity via Prostate-Specific Antigen (PSA) levels and radiographic imaging.[2][3]
The following tables summarize the preliminary findings from the COURAGE study, based on data released in October 2021 from an initial cohort of eight patients.[5] It is important to note that this represents a small patient sample from the early dose-escalation phase of the trial.
Table 1: Preliminary Safety and Efficacy from the COURAGE Study
| Parameter | Finding | Source |
| Patient Population | 8 men with late-line mCRPC | [5] |
| Treatment Discontinuation due to Adverse Events | 0 patients | [5] |
| Most Common Treatment-Emergent Adverse Events (TEAEs) | Majority were Grade 1 or 2 | [6][7] |
| PSA50 Response | One evaluable patient who completed >90 days of treatment demonstrated an ongoing PSA50 response | [5][7] |
Table 2: Preliminary Pharmacokinetic and Pharmacodynamic Findings
| Parameter | Finding | Source |
| Time to Maximum Concentration (Tmax) | Within 2 hours | [2][6][7] |
| Dose Proportionality | Exposure increased with dose in a greater than dose-proportional manner | [8] |
| Target Engagement | Reduction in H3K27AC (a CBP/p300 pathway biomarker) observed in skin biopsies | [2][6][7] |
| Predicted Efficacious Dose | The 150 mg dose approached the predicted efficacious concentration based on preclinical modeling | [2][6][7] |
P300-02-001 Study (Phase 1b/2a, NCT06785636)
The study is designed in two parts: a Phase 1b dose-escalation phase and a Phase 2a dose-expansion phase.
Phase 1b: This portion will assess this compound monotherapy at five escalating dose levels (50 mg, 100 mg, 150 mg, 200 mg, and 250 mg) administered once daily for 5 days followed by a 2-day pause.[10] The primary objective is to determine the safety and recommended Phase 2 dose.[3]
Phase 2a: This phase will evaluate the efficacy and safety of this compound as a monotherapy and in combination with abiraterone acetate, olaparib, or 177Lu-PSMA-617.[3] The primary endpoints for this phase include objective response rate and PSA decline.[10]
The workflow for the P300-02-001 study is depicted in the diagram below.
Caption: Workflow of the P300-02-001 Phase 1b/2a clinical trial.
Conclusion and Future Directions
The early-phase clinical development of this compound has demonstrated a favorable safety profile, target engagement, and preliminary signs of anti-tumor activity in patients with heavily pretreated mCRPC. The ongoing Phase 1b/2a trial will provide more comprehensive data on the efficacy and safety of this compound, both as a monotherapy and in combination with standard-of-care agents. These studies will be crucial in defining the role of this novel CBP/p300 inhibitor in the treatment landscape of advanced prostate cancer. Further investigation into biomarkers of response will also be critical for patient selection and optimizing clinical outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Study of FT-7051 in Men With MCRPC [clin.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. | Semantic Scholar [semanticscholar.org]
- 5. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 6. 1stoncology.com [1stoncology.com]
- 7. sec.gov [sec.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 10. urologytimes.com [urologytimes.com]
The Central Role of CBP/p300 in Androgen Receptor Signaling: A Technical Guide for Researchers
An In-depth Examination of the Co-activator Complex as a Therapeutic Target in Prostate Cancer
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer development and progression.[1][2] Its transcriptional activity is not solely dependent on androgen binding but relies on the orchestrated recruitment of a multitude of co-regulator proteins. Among the most crucial of these are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP), and its paralog, p300.[3][4][5] These proteins function as indispensable co-activators that are essential for robust AR-mediated gene expression.[6] Overexpression and hyperactivity of CBP/p300 are increasingly recognized as key mechanisms in the progression to castration-resistant prostate cancer (CRPC), making them compelling therapeutic targets for advanced disease.[1][4][7]
This technical guide provides a detailed overview of the multifaceted role of CBP/p300 in AR signaling, presents quantitative data on their interactions and the effects of their inhibition, outlines key experimental protocols for their study, and visualizes the core signaling and experimental workflows.
Core Mechanism: How CBP/p300 Co-activates the Androgen Receptor
The function of CBP/p300 in AR signaling is centered on their ability to remodel chromatin and facilitate the assembly of the transcriptional machinery. This is achieved through a combination of protein-protein interactions and enzymatic activity.
-
Recruitment to the AR Complex: Upon androgen binding, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs).[8][9] This ligand-bound AR then recruits a series of co-activators. While early studies suggested an indirect interaction mediated by the Steroid Receptor Co-activator (SRC) family of proteins, more recent evidence points to a direct interaction between the AR's N-terminal domain (NTD) and p300.[3] The SRC proteins may serve to stabilize this activation complex.[3]
-
Histone Acetyltransferase (HAT) Activity: The primary enzymatic function of CBP/p300 is to transfer an acetyl group from acetyl-CoA to the lysine residues of histone tails.[3][10] This acetylation, particularly on sites like H3K18 and H3K27, neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone.[3] This "opens up" the chromatin structure, making it more accessible to the transcriptional machinery.[10][11]
-
Non-Histone Protein Acetylation: Beyond histones, CBP/p300 also acetylate numerous non-histone proteins, including the AR itself.[3][10] Acetylation of the AR is crucial for enhancing its transcriptional activity and protein stability.[3]
-
Bromodomain Function: CBP/p300 possess a bromodomain, which functions as a "reader" of acetylated lysine residues.[1][11] This allows CBP/p300 to bind to the very histone marks they create, effectively anchoring the transcriptional complex to active chromatin regions and propagating the signal.[11]
Quantitative Data on CBP/p300 Inhibition and Effects
The development of small molecule inhibitors targeting different domains of CBP/p300 has provided valuable quantitative data on their role in prostate cancer. These inhibitors primarily target either the acetyl-lysine binding bromodomain (BRD) or the catalytic HAT domain.
Table 1: Potency and Affinity of CBP/p300 Small Molecule Inhibitors
| Compound | Target Domain | Target Protein | Binding Affinity (Kd) / IC50 | Selectivity Notes | Reference |
| CCS1477 | Bromodomain | p300/CBP | - | A selective inhibitor of the p300/CBP bromodomain. | [1][7] |
| CCS1357 | Bromodomain | p300/CBP | Kd = 4 nM | Highly selective over BRD4 (Kd = 245 nM). | [12] |
| GNE-049 | Bromodomain | CBP | IC50 = 1.1 nM | Highly selective over BRD4 (IC50 = 4240 nM). | [3] |
| p300 | IC50 = 2.3 nM | [3] | |||
| A-485 | HAT Domain | p300/CBP | - | A selective p300/CBP catalytic inhibitor. | [13] |
| C646 | HAT Domain | p300/CBP | - | Specifically inhibits the acetyltransferase activities of p300 and CBP. | [14] |
Table 2: Effects of CBP/p300 Inhibition/Knockdown on Prostate Cancer Models
| Model System | Intervention | Measured Effect | Quantitative Result | Reference |
| 22Rv1 Cells | CCS1357 | Inhibition of cell proliferation | IC50 = 350 nM | [12] |
| LNCaP-AR Cells | CCS1357 | Inhibition of cell proliferation | IC50 = 100 nM | [12] |
| LNCaP, VCaP, 22Rv1 Cells | GNE-049 (1 µM) | Downregulation of AR target genes (e.g., KLK3, TMPRSS2) | Significant dose-dependent inhibition | [2] |
| 22Rv1 & LNCaP95 Cells | siRNA knockdown of CBP and/or p300 | Reduction in AR-FL, AR-V7, and C-MYC protein | Consistent reduction in expression | [1] |
| 22Rv1 Xenograft | CCS1477 (single oral dose, 30mg/kg) | Inhibition of plasma PSA and tumor AR/AR-V7 | Significant inhibition observed | [12] |
| JQ1-resistant 22Rv1 cells | CCS1477 | Inhibition of cell proliferation | Increased sensitivity compared to parental cells | [1] |
Key Experimental Protocols and Workflows
Investigating the role of CBP/p300 in AR signaling involves a set of core molecular biology techniques to probe protein-DNA interactions, protein-protein interactions, and transcriptional activity.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if CBP/p300 and AR are physically associated with specific genomic regions, such as the enhancers or promoters of AR target genes (e.g., KLK3, TMPRSS2).[1][10]
Detailed Methodology:
-
Cross-linking: Treat prostate cancer cells (e.g., 22Rv1, VCaP) with 1% formaldehyde to cross-link proteins to DNA.[15][16]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[10]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with specific antibodies against CBP, p300, or AR.[1][10] A non-specific IgG is used as a negative control.
-
Immune Complex Capture: Add Protein A/G-Sepharose beads to capture the antibody-chromatin complexes.[10]
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the precipitated DNA using phenol-chloroform extraction or silica columns.
-
Analysis: Quantify the amount of precipitated DNA for specific gene loci using quantitative PCR (qPCR) with primers designed for known AREs or CBP binding sites.[1] The results are often expressed as a percentage of the input chromatin.[1]
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to demonstrate a direct or indirect physical interaction between CBP/p300 and AR within a protein complex.[10][17]
Detailed Methodology:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., IP Lysis Buffer) to preserve protein-protein interactions.[17]
-
Pre-clearing: Incubate the whole-cell lysate with Protein A/G beads and a control IgG to minimize non-specific binding.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the "bait" protein (e.g., anti-AR).[10]
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate to bind the antibody-protein complex.
-
Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-p300).[17]
Luciferase Reporter Assay
This assay provides a quantitative measure of AR transcriptional activity.[8] It uses a plasmid containing a luciferase reporter gene under the control of a promoter with multiple AREs.[9][18]
Detailed Methodology:
-
Transfection: Co-transfect cells (e.g., LNCaP or AR-negative cells like 293FT with an AR expression vector) with the ARE-luciferase reporter plasmid.[8][18] A second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included for normalization.
-
Treatment: After transfection, treat the cells with androgens (e.g., R1881, DHT), antagonists, and/or CBP/p300 inhibitors for a specified period (e.g., 24-48 hours).[18]
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Add the appropriate luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.[18]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. The activity is often expressed as fold-induction over a vehicle control.[19]
In Vitro Histone Acetyltransferase (HAT) Assay
This biochemical assay directly measures the enzymatic activity of purified CBP/p300 and the effect of inhibitors.
Detailed Methodology:
-
Reaction Setup: In a reaction buffer, combine recombinant CBP or p300 enzyme with a histone substrate (e.g., core histones, H3/H4 tetramers, or a synthetic histone tail peptide).[20][21][22]
-
Inhibitor Addition: Add the HAT inhibitor (e.g., C646) or vehicle control (DMSO) and pre-incubate.
-
Initiate Reaction: Start the reaction by adding acetyl-CoA, often radiolabeled with 3H or 14C.[21][22]
-
Incubation: Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).[20]
-
Stop Reaction & Analysis: Stop the reaction and quantify the transfer of the radiolabeled acetyl group to the histone substrate, typically by spotting the reaction onto filter paper, washing away unincorporated acetyl-CoA, and measuring radioactivity with a scintillation counter. Alternatively, the reaction can be analyzed by Western blot using antibodies specific to acetylated histone marks.
Role in Castration-Resistant Prostate Cancer (CRPC)
The transition to CRPC is characterized by the reactivation of AR signaling despite low levels of circulating androgens.[1][23] CBP/p300 are pivotal in this process.
-
Upregulation in CRPC: The expression of both CBP and p300 is often elevated in CRPC tissues compared to primary prostate cancer, and this high expression correlates with AR activity signatures.[4][6]
-
Ligand-Independent AR Activation: Cytokines such as Interleukin-4 (IL-4) and Interleukin-6 (IL-6) can activate the AR in the absence of androgens.[3][14] This activation is dependent on CBP/p300. For instance, IL-4 has been shown to increase CBP/p300 protein expression, enhance the AR-CBP/p300 interaction, and increase the recruitment of CBP/p300 to AREs.[3][10]
-
Co-activation of AR Splice Variants (AR-SVs): CRPC often involves the expression of constitutively active AR-SVs, such as AR-V7, which lack the ligand-binding domain.[1] CBP/p300 are also required for the transcriptional activity of these variants, and their inhibition can downregulate both full-length AR and AR-V7 protein levels.[1][12]
Conclusion and Future Directions
CBP and p300 are not merely accessory proteins but are central hubs that integrate multiple signals to drive the AR transcriptional program. Their enzymatic activity and role as scaffolding proteins are indispensable for the chromatin modifications required for AR target gene expression. In the context of CRPC, their upregulation and mediation of ligand-independent AR activation make them critical drivers of therapy resistance.[1][3]
The development of potent and selective inhibitors targeting the bromodomain and HAT domains of CBP/p300, as well as novel PROTAC degraders, has validated these co-activators as bona fide therapeutic targets.[7][15][24] Preclinical data consistently show that inhibiting CBP/p300 function leads to downregulation of the AR signaling axis, inhibition of prostate cancer cell growth, and anti-tumor activity in vivo.[1][2][7] These findings provide a strong rationale for the continued clinical development of CBP/p300 inhibitors as a novel therapeutic strategy to overcome resistance and treat lethal prostate cancer.
References
- 1. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. e-century.us [e-century.us]
- 7. Targeting the p300/CBP Axis in Lethal Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Interleukin-4 activates androgen receptor through CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. news-medical.net [news-medical.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. assaygenie.com [assaygenie.com]
- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. CBP / p300-mediated acetylation of histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unravelling the Role of P300 and TMPRSS2 in Prostate Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pocenbrodib (Formerly FT-7051): A Novel CBP/p300 Inhibitor for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimers: Pocenbrodib is an investigational new drug and is not approved for any indication. The information presented here is based on publicly available preclinical and early-stage clinical data. As the clinical development is ongoing, this information is subject to change.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, with resistance to androgen receptor (AR) pathway inhibitors being a near-universal eventuality.[1] this compound (formerly FT-7051) is an orally available, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300, two structurally related and functionally homologous transcriptional co-activators.[2][3] By targeting the CBP/p300 axis, this compound represents a promising novel approach to overcome resistance to AR-targeted therapies in mCRPC.[2][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and ongoing clinical development of this compound for the treatment of mCRPC.
Mechanism of Action: Targeting a Key Co-activator of Androgen Receptor Signaling
Preclinical Data
This compound has demonstrated promising activity in preclinical models of prostate cancer, including those resistant to enzalutamide.[3][7] In vitro studies have shown that this compound can inhibit cell growth in both enzalutamide-sensitive and -resistant prostate cancer cell lines.[1]
| Parameter | Cell Lines | Result | Reference |
| IC50 | Enzalutamide-sensitive and -resistant prostate cancer cell lines | ~1 µM | [1] |
In vivo studies using patient-derived xenograft models also demonstrated tumor growth inhibition in both enzalutamide-sensitive and -resistant tumors.[1] These preclinical findings provided a strong rationale for the clinical development of this compound in mCRPC.
Clinical Development
This compound is currently being evaluated in a Phase 1b/2a clinical trial for patients with mCRPC. This follows a previous Phase 1 study (the COURAGE study) that assessed the safety and pharmacokinetics of the agent, then known as FT-7051.[2]
The COURAGE Study (NCT04575766)
The COURAGE study was a first-in-human, Phase 1, open-label trial of this compound (FT-7051) in men with mCRPC who had progressed on at least one androgen receptor pathway inhibitor.[3][7] The study utilized a Bayesian optimal interval (BOIN) design with an accelerated titration phase to determine the recommended Phase 2 dose.[7]
Experimental Protocol: COURAGE Study (NCT04575766)
-
Study Design: Phase 1, open-label, multicenter, dose-escalation study.[3][7]
-
Patient Population: Men with mCRPC who had progressed after at least one approved androgen receptor pathway inhibitor.[3]
-
Intervention: FT-7051 administered orally on a 28-day cycle (21 days on, 7 days off).[7][8]
-
Primary Objectives: To evaluate the safety and tolerability of FT-7051 and to determine the recommended Phase 2 dose.[7]
-
Secondary Objectives: To assess preliminary anti-tumor activity (including PSA response), pharmacokinetics, and pharmacodynamics.[7]
Preliminary Results from the COURAGE Study
As of a data cut-off in September 2021, initial results from the COURAGE study showed that this compound was generally well-tolerated.[9] The majority of treatment-emergent adverse events were Grade 1 or 2.[9] One patient experienced Grade 3 hyperglycemia, which was managed with a dose reduction.[9] This same patient demonstrated a significant and ongoing PSA decline of over 50% at 12 weeks and over 80% at 16 weeks.[9] Pharmacodynamic data from skin biopsies confirmed target engagement, showing a reduction in H3K27AC, a marker of CBP/p300 activity.[9]
| Efficacy Parameter | Patient Subgroup | Result | Reference |
| PSA Decline | 1 patient with Grade 3 hyperglycemia | >50% at 12 weeks, >80% at 16 weeks | [9] |
| Safety Parameter | Patients (n=8 as of Sept 2021) | Result | Reference |
| Treatment-Emergent Adverse Events (TEAEs) | Majority of patients | Grade 1 or 2 | [9] |
| Grade 3 TEAEs | 1 patient | Hyperglycemia (medically managed) | [9] |
Current Clinical Trial: P300-02-001 (NCT06785636)
Building on the findings from the COURAGE study, a Phase 1b/2a clinical trial of this compound is currently underway.[2] This multicenter, open-label study is designed to further evaluate the safety, pharmacokinetics, preliminary antitumor activity, and pharmacodynamics of this compound, both as a monotherapy and in combination with other standard-of-care agents for mCRPC.[4]
Experimental Protocol: P300-02-001 (NCT06785636)
-
Study Design: Phase 1b/2a, multicenter, open-label, dose-finding study.[4]
-
Patient Population: Approximately 203 adult patients with mCRPC who have progressed despite prior therapy, including at least one anti-androgen therapy.[4][10]
-
Phase 1b (Dose Escalation): this compound monotherapy at five escalating dose levels (50 mg, 100 mg, 150 mg, 200 mg, and 250 mg) administered once daily with a 5 days on/2 days off schedule.[11]
-
Phase 2a (Dose Expansion): Four cohorts will be enrolled:[11]
-
Primary Objectives: To assess the safety, objective response rate, and PSA decline of this compound alone and in combination, and to determine a preliminary recommended Phase 2 dose for the combination therapies.[4][10]
Quantitative Data from P300-02-001
The P300-02-001 trial is ongoing, and as of the date of this document, no quantitative efficacy or safety data has been publicly reported.
Future Directions
Conclusion
This compound is a promising investigational agent with a novel mechanism of action that directly addresses a key driver of resistance in mCRPC. Preclinical data and early clinical findings suggest a favorable safety profile and preliminary signs of efficacy. The ongoing Phase 1b/2a clinical trial will be instrumental in defining the role of this CBP/p300 inhibitor in the treatment landscape of advanced prostate cancer. The scientific and research community awaits the results of this study with significant interest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urologytimes.com [urologytimes.com]
- 3. ascopubs.org [ascopubs.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. bionews.com [bionews.com]
- 6. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical Trial: NCT04575766 - My Cancer Genome [mycancergenome.org]
- 9. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 10. curetoday.com [curetoday.com]
- 11. Pathos: this compound in mCRPC (Prostate Cancer) | Duke Cancer Institute [dukecancerinstitute.org]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
The Discovery and Development of Pocenbrodib: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pocenbrodib (formerly FT-7051) is an orally bioavailable, potent, and selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These homologous proteins are critical transcriptional co-activators that play a central role in the regulation of gene expression. In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), CBP/p300 are essential for the function of the androgen receptor (AR), a key driver of tumor growth and progression. This compound is being developed to disrupt AR signaling and overcome resistance to current anti-androgen therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction: The Rationale for Targeting CBP/p300 in Prostate Cancer
Metastatic castration-resistant prostate cancer (mCRPC) is an advanced form of prostate cancer that progresses despite androgen deprivation therapy. A primary driver of mCRPC is the continued signaling of the androgen receptor (AR), which can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7.
The transcriptional activity of the AR is dependent on the recruitment of co-activator proteins, among which CBP and p300 are of paramount importance. CBP/p300 are histone acetyltransferases (HATs) that acetylate histone proteins, leading to a more open chromatin structure and facilitating the transcription of AR target genes that promote cancer cell proliferation and survival. By inhibiting the bromodomain of CBP/p300, which is responsible for "reading" acetylated histones and recruiting the transcriptional machinery, this compound offers a novel therapeutic strategy to suppress AR signaling downstream of the receptor itself. This approach holds the potential to be effective even in tumors that have developed resistance to therapies directly targeting the AR ligand-binding domain.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the CBP/p300 bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is a crucial step in the assembly of active transcription complexes. By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound prevents the recruitment of the CBP/p300 co-activator complex to chromatin, thereby inhibiting the transcription of AR-dependent genes.[1] This leads to a downstream reduction in the expression of key proteins involved in prostate cancer cell growth and survival.
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols: Pocenbrodib Dosage and Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and key experimental protocols for the clinical investigation of Pocenbrodib, a first-in-class, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The information is based on the publicly available data from the Phase 1b/2a clinical trial NCT06785636.
Mechanism of Action
This compound is designed to inhibit the catalytic activity of the paralogous transcriptional co-activators, p300 and CBP. These proteins are crucial for the expression of a wide array of genes involved in cancer cell growth, proliferation, and survival. In the context of metastatic castration-resistant prostate cancer (mCRPC), p300/CBP are key co-activators of the Androgen Receptor (AR), a primary driver of prostate cancer progression. By inhibiting p300/CBP, this compound aims to downregulate the expression of AR and its target genes, thereby overcoming resistance to standard-of-care AR-targeted therapies.
Clinical Trial Dosage and Administration
The following tables summarize the dosage and administration schedule for this compound in the Phase 1b/2a clinical trial (NCT06785636).
Phase 1b: Monotherapy Dose Escalation
This phase is designed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound as a monotherapy.
| Dose Level | This compound Dosage | Administration Schedule | Cycle Length |
| 1 | 50 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |
| 2 | 100 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |
| 3 | 150 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |
| 4 | 200 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |
| 5 | 250 mg | Orally, once daily (QD) | 28 days (21 days on, 7 days off) |
Phase 2a: Combination Therapy
This phase evaluates the safety and efficacy of this compound in combination with standard-of-care therapies for mCRPC.
| Cohort | This compound Dosage | Combination Agent | Administration Schedule |
| A | To be determined from Phase 1b | Monotherapy | Orally, once daily (QD) |
| B | To be determined from Phase 1b | Abiraterone Acetate | This compound: Orally, QD; Abiraterone: Orally, QD |
| C | To be determined from Phase 1b | Olaparib | This compound: Orally, QD; Olaparib: Orally, QD |
| D | To be determined from Phase 1b | 177Lu-PSMA-617 | This compound: Orally, QD; 177Lu-PSMA-617: Intravenous infusion every 6 weeks for up to 6 cycles |
Experimental Protocols
The following are representative protocols for the key experimental assays conducted in the this compound clinical trial. These are based on standard industry practices and publicly available information.
Pharmacokinetic (PK) Analysis Protocol
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Sample Collection:
-
Blood samples (approximately 5 mL) will be collected in K2-EDTA tubes at pre-defined time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 of Cycle 1.
-
Trough samples will be collected pre-dose on specified days throughout the treatment cycles.
-
-
Plasma Preparation:
-
Blood samples will be centrifuged at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Plasma will be harvested and stored in duplicate aliquots at -80°C until analysis.
-
-
Bioanalytical Method:
-
This compound concentrations in plasma will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method will be validated for linearity, precision, accuracy, and selectivity according to regulatory guidelines.
-
-
Data Analysis:
-
Non-compartmental analysis will be used to determine key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Apparent clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
-
Pharmacodynamic (PD) and Biomarker Analysis Protocol
Objective: To assess the biological effects of this compound on its target and downstream pathways, and to identify potential biomarkers of response.
1. Prostate-Specific Antigen (PSA) Monitoring:
-
Sample Collection: Blood samples will be collected at screening, on Day 1 of each cycle, and at the end of treatment.
-
Analysis: Serum PSA levels will be measured using a validated immunoassay.
-
Response Criteria: PSA response will be defined as a ≥50% decrease from baseline, confirmed by a second measurement at least 3 weeks later.
2. Circulating Tumor Cell (CTC) Enumeration and Characterization:
-
Sample Collection: Whole blood will be collected in CellSave Preservative Tubes at baseline and at specified time points during treatment.
-
CTC Enumeration: CTCs will be enumerated using the FDA-cleared CELLSEARCH® system.
-
AR-V7 Analysis: CTCs will be further analyzed for the expression of the androgen receptor splice variant 7 (AR-V7) using a validated immunofluorescence or RT-qPCR assay.
3. Biomarker Analysis from Tumor Biopsies:
-
Sample Collection: Tumor biopsies will be collected at baseline and, where feasible, on-treatment.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tissue sections will be stained for key biomarkers, including:
-
p300/CBP
-
Acetylated histones (e.g., H3K27ac)
-
Androgen Receptor
-
-
Next-Generation Sequencing (NGS): DNA and RNA will be extracted from tumor tissue to identify genetic alterations and gene expression profiles associated with response or resistance to this compound.
Conclusion
The clinical development of this compound represents a promising new approach for the treatment of metastatic castration-resistant prostate cancer. The Phase 1b/2a trial is designed to rigorously evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this novel p300/CBP inhibitor, both as a monotherapy and in combination with existing therapies. The comprehensive biomarker strategy integrated into the trial will be crucial for identifying patients most likely to benefit from this targeted therapy and for elucidating the mechanisms of response and resistance. The protocols outlined in these application notes provide a framework for the key experimental procedures that will generate the data necessary to advance the clinical development of this compound.
Application Notes and Protocols for the Use of Pocenbrodib in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocenbrodib (formerly known as FT-7051) is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300, histone acetyltransferases that act as crucial co-activators for the Androgen Receptor (AR).[1][2][3] In prostate cancer, particularly in castration-resistant prostate cancer (mCRPC), AR signaling remains a key driver of tumor growth and survival. This compound's mechanism of targeting the CBP/p300 bromodomain presents a novel therapeutic strategy to overcome resistance to standard anti-androgen therapies.[1][2][3] Preclinical studies have demonstrated that this compound and its analogs exhibit significant anti-tumor activity in various prostate cancer models, including those resistant to enzalutamide. This document provides detailed application notes and protocols for the utilization of this compound in xenograft models of prostate cancer, based on available preclinical data.
Data Presentation
While specific quantitative data on tumor growth inhibition with this compound in xenograft models is limited in publicly available literature, preclinical studies have consistently reported its efficacy. One abstract noted that this compound induced tumor stasis in a patient-derived xenograft (PDX) model of enzalutamide-resistant prostate cancer. Another study mentioned that the addition of a low dose of this compound to Lu177-PSMA617 resulted in better tumor growth inhibition in a 22Rv1 xenograft model.[4][5]
To provide a quantitative context for the expected efficacy of CBP/p300 inhibitors, data from a similar compound, CCS1477, is presented below.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Resistance Profile | IC50 (µM) | Reference |
| Enzalutamide-sensitive | - | ~1 | [6] |
| Enzalutamide-resistant | - | ~1 | [6] |
Table 2: In Vivo Efficacy of the CBP/p300 Inhibitor CCS1477 in a 22Rv1 Xenograft Model
| Treatment Group | Dosing Schedule | Observation Period | Tumor Growth Inhibition | Reference |
| CCS1477 10 mg/kg | Once daily (qd) | 28 days | Complete | [1][7] |
| CCS1477 20 mg/kg | Once daily (qd) | 28 days | Complete | [1][7] |
| CCS1477 30 mg/kg | Every other day (qod) | 28 days | Complete | [1][7] |
Signaling Pathway
This compound targets the CBP/p300 complex, which plays a critical role in androgen receptor (AR) signaling. By inhibiting the bromodomain of CBP/p300, this compound prevents the recruitment of these co-activators to the AR, thereby inhibiting AR-mediated gene transcription and subsequent tumor cell proliferation.
Caption: this compound inhibits CBP/p300, disrupting AR signaling.
Experimental Protocols
The following are generalized protocols for utilizing this compound in prostate cancer xenograft models, based on standard methodologies.
Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using the 22Rv1 prostate cancer cell line, which is known to express both full-length and splice-variant AR.
Materials:
-
22Rv1 human prostate carcinoma cells
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture 22Rv1 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Implantation:
-
Resuspend harvested cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in the vehicle solution at the desired concentrations (e.g., based on CCS1477 data: 10-30 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage daily or as determined by the experimental design.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 28 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Caption: Workflow for a cell line-derived xenograft study.
Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of a PDX model, which more closely recapitulates the heterogeneity of human tumors.
Materials:
-
Fresh prostate cancer tissue from a patient (e.g., from biopsy or radical prostatectomy)
-
Transport medium (e.g., DMEM with antibiotics)
-
Male immunodeficient mice (e.g., NOD-SCID)
-
Surgical instruments
-
This compound and vehicle
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue under sterile conditions and place it in transport medium on ice.
-
In a sterile hood, mince the tissue into small fragments (1-3 mm³).
-
-
Implantation:
-
Anesthetize a mouse.
-
Make a small incision on the flank and create a subcutaneous pocket.
-
Implant one or two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Engraftment and Passaging:
-
Monitor the mice for tumor engraftment. This can take several months.
-
Once a tumor reaches approximately 1000 mm³, it can be excised and passaged into new cohorts of mice for expansion.
-
-
Treatment Study:
-
Once a sufficient number of mice with established PDX tumors of 100-200 mm³ are available, randomize them into treatment and control groups.
-
Administer this compound or vehicle as described in the CDX protocol.
-
Monitor tumor growth and animal health.
-
At the study endpoint, collect tumors for analysis.
-
Caption: Workflow for a patient-derived xenograft study.
Conclusion
This compound is a promising therapeutic agent for the treatment of prostate cancer, particularly in the context of resistance to current therapies. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies using xenograft models to further evaluate the efficacy and mechanism of action of this compound. While specific in vivo quantitative data for this compound is still emerging, the information available for related CBP/p300 inhibitors suggests a high potential for significant tumor growth inhibition. Careful experimental design and adherence to established protocols will be crucial for generating robust and reproducible data to support the clinical development of this novel therapeutic agent.
References
Application Notes & Protocols: Biomarker Analysis for Pocenbrodib Clinical Studies
Introduction
Pocenbrodib is an investigational small molecule inhibitor targeting the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers and drives cell proliferation, survival, and differentiation.[3][4][5] By binding to phosphotyrosine residues on receptor tyrosine kinases (RTKs) and scaffolding adapters, SHP2 becomes activated and positively modulates signal flow to downstream effectors, including RAS and ERK.[4]
Inhibition of SHP2 represents a promising therapeutic strategy to attenuate oncogenic signaling driven by various RTKs.[6][7] This document outlines a comprehensive biomarker strategy for the clinical development of this compound, designed to confirm target engagement, assess pharmacodynamic activity, and identify patient populations most likely to benefit from treatment. The protocols herein provide detailed methodologies for the analysis of key biomarkers in clinical specimens.
Biomarker Strategy
A multi-faceted biomarker strategy is essential to guide the clinical development of this compound. This strategy incorporates target engagement, pharmacodynamic, predictive, and potential resistance biomarkers.
-
Target Engagement Biomarkers: Confirm that this compound interacts with its intended target, SHP2, in the clinical setting.
-
Pharmacodynamic (PD) Biomarkers: Provide evidence of the downstream biological effects of SHP2 inhibition, primarily the suppression of the MAPK pathway.[12][13]
-
Predictive Biomarkers: Identify genetic or protein expression signatures that correlate with clinical response, enabling patient stratification.
-
Resistance Biomarkers: Investigate mechanisms of innate or acquired resistance to this compound.
Data Presentation: Quantitative Biomarker Analysis
Data collected from biomarker assays should be summarized to allow for clear interpretation and comparison across dose levels and patient cohorts.
Table 1: Pharmacodynamic Modulation of p-ERK in Tumor Biopsies
| Patient ID | Treatment Cycle | Dose Level (mg) | Baseline p-ERK H-Score¹ | On-Treatment p-ERK H-Score¹ | Percent Change (%) |
|---|---|---|---|---|---|
| 001-001 | C1D15 | 50 | 250 | 100 | -60% |
| 001-002 | C1D15 | 50 | 180 | 110 | -39% |
| 002-001 | C1D15 | 100 | 290 | 75 | -74% |
| 002-002 | C1D15 | 100 | 210 | 80 | -62% |
| ... | ... | ... | ... | ... | ... |
¹ H-Score is calculated as: [1 * (% cells staining weak) + 2 * (% cells staining moderate) + 3 * (% cells staining strong)]. Range: 0-300.
Table 2: Predictive Biomarker Frequency and Clinical Response
| Biomarker (Gene Mutation) | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|
| KRAS G12C | 15 | 40% | 87% |
| KRAS (Other) | 25 | 28% | 72% |
| NF1 LoF | 8 | 50% | 88% |
| BRAF V600E | 12 | 17% | 58% |
| Wild-Type Panel | 40 | 10% | 45% |
Signaling Pathway and Experimental Workflows
SHP2-MAPK Signaling Pathway
The diagram below illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to the downstream RAS-RAF-MEK-ERK cascade. This compound acts by inhibiting SHP2, thereby blocking this signal transmission.
Experimental Workflow: p-ERK Immunohistochemistry (IHC)
This workflow outlines the key steps for assessing the pharmacodynamic effects of this compound by measuring phosphorylated ERK (p-ERK) levels in tumor tissue.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Phospho-ERK1/2 (Thr202/Tyr204)
Purpose: To quantify the change in MAPK pathway activity in tumor tissue following treatment with this compound by measuring the levels of phosphorylated ERK (p-ERK), a key downstream biomarker.[12][14]
Specimen: Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue sections (4-5 µm). Paired baseline and on-treatment biopsies are required.
Materials:
-
FFPE slides
-
Xylene and graded ethanol series
-
Deionized water (dH₂O)
-
Antigen retrieval solution (Citrate Buffer, 10 mM, pH 6.0)
-
Wash Buffer (TBS-T: Tris-Buffered Saline with 0.05% Tween-20)
-
Peroxidase Block (3% H₂O₂)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit monoclonal anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Rehydrate through graded ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with Citrate Buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
Rinse slides in dH₂O, then TBS-T.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Rinse 2 x 5 minutes in TBS-T.
-
Apply Protein Block and incubate for 30 minutes to reduce non-specific binding.
-
Drain block solution (do not rinse) and apply primary antibody diluted according to manufacturer's specifications. Incubate overnight at 4°C in a humidified chamber.
-
Rinse 3 x 5 minutes in TBS-T.
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse 3 x 5 minutes in TBS-T.
-
Prepare and apply DAB substrate solution. Incubate for 5-10 minutes, or until desired stain intensity is reached (monitor microscopically).
-
Rinse slides with dH₂O to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip slides using a permanent mounting medium.
-
-
Analysis:
-
Slides are digitally scanned using a whole-slide scanner.
-
An image analysis algorithm is used to quantify the intensity and percentage of p-ERK positive tumor cells.
-
The output is reported as an H-score (Histoscore), calculated as: H-score = Σ(i × Pi), where 'i' is the intensity score (0, 1, 2, 3) and 'Pi' is the percentage of cells staining at that intensity.
-
The percent change in H-score from baseline to on-treatment biopsy is calculated for each patient.
-
Protocol 2: Next-Generation Sequencing (NGS) for Predictive Biomarkers
Purpose: To identify genetic alterations in key cancer-related genes (e.g., KRAS, BRAF, NF1) that may predict sensitivity to SHP2 inhibition.
Specimen: FFPE tumor tissue shavings or circulating tumor DNA (ctDNA) from plasma.
Materials:
-
DNA extraction kit (FFPE or plasma-specific)
-
Qubit or similar fluorometer for DNA quantification
-
Targeted NGS panel library preparation kit (e.g., covering key MAPK pathway genes)
-
NGS instrument (e.g., Illumina MiSeq/NextSeq)
-
Bioinformatics analysis pipeline
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from FFPE tissue sections or ctDNA from plasma according to the kit manufacturer's protocol.
-
Quantify the extracted DNA and assess its quality (e.g., using A260/A280 ratios and fragment analysis).
-
-
Library Preparation:
-
Using 10-100 ng of DNA, prepare sequencing libraries using a targeted gene panel. This involves:
-
DNA fragmentation (if required).
-
End-repair and A-tailing.
-
Ligation of sequencing adapters with unique molecular identifiers (UMIs) to reduce sequencing errors.
-
Target enrichment using hybrid-capture probes specific for genes of interest (KRAS, BRAF, NF1, PTPN11, etc.).
-
PCR amplification of the captured libraries.
-
-
-
Sequencing:
-
Quantify and pool the prepared libraries.
-
Sequence the library pool on an NGS instrument to achieve a minimum mean target coverage of >500x for tissue DNA and >2000x for ctDNA.
-
-
Data Analysis:
-
The workflow diagram below outlines the bioinformatic analysis steps.
-
Raw sequencing data (FASTQ files) are aligned to the human reference genome (e.g., hg38).
-
Variant calling is performed to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Identified variants are annotated using databases (e.g., COSMIC, ClinVar) to determine their clinical significance.
-
A final report is generated listing all detected pathogenic or likely pathogenic mutations.
-
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 11. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Techniques for Measuring CBP/p300 Inhibition by Pocenbrodib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for various in vitro and cellular assays to measure the inhibitory activity of Pocenbrodib on CBP/p300. The included methodologies are designed to enable researchers to accurately quantify the potency and cellular effects of this compound and other CBP/p300 inhibitors.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against CBP/p300 has been characterized using a variety of assays. The following table summarizes the available quantitative data.
| Assay Type | Target | Parameter | Value (µM) | Cell Line/System |
| Cell-Based Proliferation Assay | CBP/p300 | IC50 | ~1 | Enzalutamide-sensitive and -resistant prostate cancer cell lines |
Signaling Pathways Involving CBP/p300 and Inhibition by this compound
CBP and p300 are crucial co-activators in multiple signaling pathways implicated in cancer progression. This compound exerts its therapeutic effect by inhibiting the function of CBP/p300 in these pathways.
Experimental Protocols
Biochemical Assays for CBP/p300 Inhibition
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct inhibition of CBP/p300 histone acetyltransferase activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
Recombinant human CBP or p300 enzyme.
-
Biotinylated histone H3 or H4 peptide substrate.
-
Acetyl-CoA.
-
Detection Reagents: Europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of CBP/p300 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a 10 µL mixture of biotinylated histone peptide and Acetyl-CoA.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of detection reagent mixture.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is another proximity-based assay to measure CBP/p300 HAT activity.
Protocol:
-
Reagent Preparation:
-
Similar to the TR-FRET assay, prepare assay buffer, enzyme, biotinylated peptide substrate, Acetyl-CoA, and this compound dilutions.
-
Detection Reagents: Streptavidin-coated Donor beads and anti-acetylated lysine antibody-conjugated Acceptor beads.
-
-
Assay Procedure:
-
Follow a similar initial procedure as the TR-FRET assay for dispensing inhibitor, enzyme, and substrates.
-
After the HAT reaction incubation, add the Acceptor beads and incubate.
-
Add the Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the this compound concentration to determine the IC50.
-
Cellular Assays for CBP/p300 Inhibition
1. Western Blot for Histone Acetylation
This method directly measures the effect of this compound on the acetylation of histone proteins in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the total histone band.
-
Plot the normalized intensity against the this compound concentration to determine the IC50 for histone acetylation inhibition.
-
2. High-Content Imaging of Histone Acetylation
This method provides a quantitative, image-based analysis of histone acetylation at the single-cell level.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 96- or 384-well imaging plates.
-
Treat with a dilution series of this compound for the desired time.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against a specific histone acetylation mark (e.g., H3K27ac).
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclei and quantify the mean fluorescence intensity of the histone acetylation signal per nucleus.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity against the this compound concentration and fit to a dose-response curve to calculate the IC50.
-
Conclusion
The assays described in these application notes provide a robust toolkit for researchers to characterize the inhibitory activity of this compound and other CBP/p300 inhibitors. The combination of biochemical and cellular assays allows for a comprehensive understanding of a compound's potency, mechanism of action, and cellular efficacy. These detailed protocols should serve as a valuable resource for drug discovery and development professionals working in the field of epigenetic cancer therapy.
References
- 1. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 2. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 3. urologytimes.com [urologytimes.com]
- 4. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 5. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 6. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Application Notes and Protocols: Olaparib and Pocenbrodib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current research, proposed mechanism of action, and relevant protocols for the combination therapy of Olaparib, a Poly(ADP-ribose) polymerase (PARP) inhibitor, and Pocenbrodib (also known as CCS1477 or Inobrodib), a CBP/p300 inhibitor. This combination is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Introduction
The combination of Olaparib and this compound is a novel therapeutic strategy aimed at exploiting synthetic lethality to enhance anti-tumor efficacy, particularly in cancers that have developed resistance to standard therapies.[1] Olaparib is an established PARP inhibitor that targets cancer cells with deficiencies in homologous recombination repair (HRR) of DNA damage.[2] this compound is an inhibitor of the histone acetyltransferases CREB-binding protein (CBP) and p300, which are critical coactivators in various oncogenic signaling pathways, including the androgen receptor (AR) pathway.[3][4] Preclinical evidence suggests a synergistic effect between these two agents, which has led to ongoing clinical evaluation.[5]
Mechanism of Action: A Synergistic Approach
The therapeutic rationale for combining a PARP inhibitor with a CBP/p300 inhibitor is based on the principle of inducing synthetic lethality by targeting two distinct but complementary pathways involved in DNA damage repair and gene transcription.
Olaparib's Role: As a PARP inhibitor, Olaparib blocks the repair of single-strand DNA breaks. In cancer cells with underlying defects in homologous recombination repair (HRR), these unrepaired single-strand breaks escalate to toxic double-strand breaks during DNA replication, leading to cell death.[2]
This compound's Contribution: The CBP/p300 proteins are crucial for the transcriptional regulation of genes involved in multiple cellular processes, including DNA repair.[3] Inhibition of CBP/p300 by this compound is hypothesized to downregulate the expression of key HRR proteins, thereby inducing a "BRCAness" phenotype in cancer cells that are otherwise proficient in homologous recombination. This acquired HRR deficiency renders the cancer cells vulnerable to the cytotoxic effects of PARP inhibition.
Preclinical studies in mCRPC models have shown that the combination of this compound (CCS1477) and Olaparib leads to an increase in DNA damage markers, indicating a synergistic impairment of DNA damage repair mechanisms.[5]
Signaling Pathway
References
- 1. A patient-derived explant culture of human prostate cancer to test drug efficacy | RE-Place [re-place.be]
- 2. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pocenbrodib Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocenbrodib (formerly FT-7051) is a potent and selective oral inhibitor of the CREB-binding protein (CBP) and p300, two closely related and critical transcriptional co-activators.[1][2][3][4][5] In malignancies such as metastatic castration-resistant prostate cancer (mCRPC), CBP/p300 play a crucial role in driving oncogenic gene expression programs, including those regulated by the androgen receptor (AR).[1][5] By inhibiting the bromodomain of CBP/p300, this compound disrupts the transcription of key cancer-driving genes, including AR and MYC, offering a promising therapeutic strategy for cancers dependent on these pathways.[6]
These application notes provide a comprehensive guide for designing and executing preclinical sensitivity screening of this compound. The protocols herein detail methods for assessing cell viability, apoptosis, and target engagement in relevant cancer cell line models.
Mechanism of Action: The CBP/p300 Signaling Axis
CBP and p300 are histone acetyltransferases (HATs) that act as scaffold proteins, integrating multiple signaling pathways to regulate gene expression. They are recruited to chromatin by transcription factors, where they acetylate histones and other proteins, leading to a more open chromatin structure and transcriptional activation. In prostate cancer, CBP/p300 are critical co-activators for the androgen receptor. Even in castration-resistant states where AR signaling is reactivated, CBP/p300 are essential for the expression of AR and its target genes. This compound, by inhibiting the acetyl-lysine binding bromodomain of CBP/p300, prevents their recruitment to chromatin, thereby downregulating the expression of oncogenes like AR and MYC.
Experimental Design for Sensitivity Screening
A robust screening strategy for this compound should include a panel of cell lines with varying AR status to determine the spectrum of activity and potential biomarkers of sensitivity.
Recommended Cell Line Panel:
| Cell Line | AR Status | Characteristics |
| VCaP | AR Positive | Represents AR-dependent prostate cancer. |
| 22Rv1 | AR Positive | Expresses both full-length AR and AR splice variants (e.g., AR-V7), a model for castration resistance.[7] |
| LNCaP95 | AR Positive | An LNCaP derivative that expresses AR splice variants and is resistant to enzalutamide.[7] |
| PC3 | AR Negative | A model for AR-independent prostate cancer. |
| DU145 | AR Negative | Another model for AR-independent prostate cancer. |
Protocol 1: Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[8][9][10]
Workflow
Materials
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Appropriate cell culture medium and serum
-
Opaque-walled 96-well plates suitable for cell culture
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Expected Results
The following table provides representative IC50 values for CBP/p300 inhibitors in various prostate cancer cell lines, based on published data for similar compounds.
| Cell Line | This compound IC50 (nM) [Representative] |
| VCaP | 50 - 150 |
| 22Rv1 | 70 - 200 |
| LNCaP95 | < 100 |
| PC3 | > 1000 |
| DU145 | > 1000 |
Note: These are example values based on literature for similar CBP/p300 inhibitors like CCS1477. Actual IC50 values for this compound should be determined experimentally.
Protocol 2: Apoptosis Assays
To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays are recommended. Here we describe two common methods: Annexin V/PI staining by flow cytometry and a luminescent caspase activity assay.
Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[11][12][13]
Workflow
Materials
-
Cells treated with this compound (e.g., at IC50 and 5x IC50 concentrations) for 48-72 hours
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure
-
Cell Preparation:
-
Treat cells in 6-well plates with this compound at the desired concentrations for the desired time (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells, making sure to collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14][15][16][17][18]
Procedure
-
Follow the cell seeding and treatment steps as described in Protocol 1.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence with a plate-reading luminometer.
Expected Results
Treatment with an effective CBP/p300 inhibitor is expected to induce a dose-dependent increase in apoptosis in sensitive cell lines.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) [Representative] | Caspase 3/7 Activity (Fold Change) [Representative] |
| 22Rv1 | Vehicle | 5% | 1.0 |
| This compound (IC50) | 25% | 3.5 | |
| This compound (5x IC50) | 60% | 8.0 | |
| PC3 | Vehicle | 6% | 1.0 |
| This compound (5x IC50) | 8% | 1.2 |
Note: These are example values. Actual results will depend on the specific experimental conditions.
Protocol 3: Western Blot for Target Engagement and Downstream Effects
Western blotting is used to assess the levels of key proteins in the CBP/p300 signaling pathway to confirm target engagement and elucidate the mechanism of action.[19][20][21][22][23]
Workflow
Materials
-
Cells treated with this compound for 24-48 hours
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibodies
| Target Protein | Expected Change | Rationale |
| Androgen Receptor (AR) | Decrease | Key downstream target of CBP/p300 in prostate cancer.[6] |
| c-MYC | Decrease | Oncogene transcriptionally regulated by CBP/p300.[6] |
| Cleaved PARP | Increase | Marker of apoptosis.[6] |
| Acetylated Histone H3 (H3K27ac) | Decrease | Pharmacodynamic marker of CBP/p300 catalytic activity.[24] |
| GAPDH or β-Actin | No Change | Loading control. |
Procedure
-
Sample Preparation:
-
Treat cells in 6-well or 10 cm plates with this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify protein levels, normalizing to the loading control.
-
Expected Results
In sensitive cell lines (e.g., 22Rv1), treatment with this compound should lead to a dose-dependent decrease in AR and c-MYC protein levels, a decrease in the H3K27ac mark, and an increase in the apoptosis marker, cleaved PARP. No significant changes are expected in resistant cell lines (e.g., PC3).
| Protein | 22Rv1 (Sensitive) | PC3 (Resistant) |
| AR | ↓↓↓ | N/A |
| c-MYC | ↓↓ | ↓ |
| Cleaved PARP | ↑↑↑ | ↔ |
| H3K27ac | ↓↓↓ | ↓↓↓ |
| β-Actin | ↔ | ↔ |
Arrow notation represents expected changes: ↓↓/↓↓↓ (significant decrease), ↑↑↑ (significant increase), ↓ (slight decrease), ↔ (no change), N/A (not applicable).
References
- 1. 1stoncology.com [1stoncology.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 4. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 5. urologytimes.com [urologytimes.com]
- 6. cellcentric.com [cellcentric.com]
- 7. scribd.com [scribd.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. device.report [device.report]
- 10. ch.promega.com [ch.promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. tripod.nih.gov [tripod.nih.gov]
- 18. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 19. cdn.hellobio.com [cdn.hellobio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. origene.com [origene.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. P300 acetyltransferase regulates fatty acid synthase expression, lipid metabolism and prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pocenbrodib Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of Pocenbrodib
This compound inhibits the function of CBP and p300, which are key transcriptional co-activators. This inhibition affects the expression of various genes involved in cell growth and proliferation.
Caption: Mechanism of action of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining relevant pharmacokinetic data. For studying the pharmacokinetics of drugs for prostate cancer, several models are available.
-
Mice: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft models with human prostate cancer cell lines (e.g., 22Rv1, VCaP).[6] These models are valuable for assessing both pharmacokinetics and efficacy. Syngeneic models in immunocompetent mice can also be used to study the interaction with the immune system.[7]
-
Rats: Rats are frequently used in preclinical toxicology and pharmacokinetic studies due to their larger size, which facilitates blood sampling.[8][9] Various prostate cancer models, including carcinogen-induced and transgenic models, have been developed in rats.[7][10]
-
Dogs: The dog prostate is anatomically similar to that of humans, and spontaneous prostate cancer occurs in dogs, making them a useful natural model.[7]
Experimental Protocols
Single-Dose Pharmacokinetic Study in Mice
This protocol describes a typical single-dose PK study in mice following oral administration of this compound.
Caption: Workflow for a single-dose mouse pharmacokinetic study.
-
Animals: Male immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except during fasting.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.[11]
-
Dosing Formulation: Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).
-
Dose Administration: Administer a single oral dose of this compound via gavage. The volume should not exceed 10 mL/kg.[12][13][14][15]
-
Blood Sampling: Collect serial blood samples (approximately 50-100 µL) from the saphenous or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16] Use an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Repeat-Dose Pharmacokinetic Study in Rats
This protocol is designed to assess the pharmacokinetic profile of this compound after multiple doses.
-
Animals: Male Sprague-Dawley rats, 7-9 weeks old.
-
Housing and Acclimatization: As described for the mouse protocol.
-
Dosing Formulation: Prepare a formulation of this compound for oral gavage.
-
Dose Administration: Administer this compound orally once daily for a specified period (e.g., 7 or 14 days).
-
Blood Sampling: On the last day of dosing, collect serial blood samples at the same time points as the single-dose study. Blood can be collected via a cannulated jugular vein or from the saphenous vein.[8][16][17]
-
Plasma Preparation and Bioanalysis: As described in the mouse protocol.
-
Pharmacokinetic Analysis: Analyze the data to determine the steady-state pharmacokinetic parameters.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in a clear and concise table. The following is an illustrative example based on published data for the CBP/p300 inhibitor I-CBP112 administered intraperitoneally to mice.[18]
| Parameter | Unit | Value (Mean ± SD) |
| Dose (I-CBP112) | mg/kg | 3 (IP) |
| Cmax | ng/mL | 590 ± (not reported) |
| Tmax | h | (not reported) |
| AUC(0-t) | ng·h/mL | 384 |
| t1/2 | h | 0.6 ± 0.1 |
Note: This table presents example data for a similar compound, I-CBP112, and is intended for illustrative purposes only. Actual values for this compound will need to be determined experimentally.
Bioanalytical Method
A robust and validated bioanalytical method is essential for accurate quantification of this compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
-
Selection of Mass Transitions: Optimize the mass spectrometer parameters to identify the most sensitive and specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Chromatographic Separation: Develop an HPLC or UPLC method that provides good peak shape and separation from endogenous plasma components.
-
Sample Preparation: Optimize a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently extract this compound from the plasma matrix.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Conclusion
The protocols and guidelines presented here provide a framework for conducting comprehensive pharmacokinetic studies of this compound in relevant animal models. The selection of the appropriate animal model and the use of validated experimental and bioanalytical methods are crucial for generating high-quality data to support the clinical development of this promising anticancer agent. The provided diagrams and tables offer a clear structure for planning experiments and presenting results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. urologytimes.com [urologytimes.com]
- 6. cellcentric.com [cellcentric.com]
- 7. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. meddocsonline.org [meddocsonline.org]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 17. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to CBP/p300 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CBP/p300 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to our CBP/p300 inhibitor in our cancer cell line model over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to CBP/p300 inhibitors can arise from several mechanisms. These include:
-
Upregulation of CBP/p300: Cancer cells may increase the expression of CBP and/or p300 to counteract the inhibitory effect of your compound.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to maintain proliferation and survival. Commonly observed reactivated pathways include the IL-6/JAK/STAT3, Wnt/β-catenin, and MAPK pathways.[4][5][6][7]
-
Transcriptional Reprogramming: Resistance can be driven by broad changes in gene expression that promote cell survival and drug efflux.[8] This can involve the upregulation of oncogenes like MYC and anti-apoptotic proteins such as survivin.[9][10]
-
Androgen Receptor (AR) Signaling Alterations: In castration-resistant prostate cancer (CRPC), resistance is often linked to the reactivation of AR signaling, for which CBP/p300 are critical co-activators.[11][12][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration.[14]
Q2: Our CBP/p300 inhibitor shows promising initial activity, but we are concerned about the development of resistance in our in vivo models. What combination strategies could we explore to overcome or prevent resistance?
A2: Combination therapies have shown significant promise in overcoming resistance to CBP/p300 inhibitors.[1][2] Consider the following combinations:
-
With other Epigenetic Modifiers: Synergistic effects have been observed when combining CBP/p300 inhibitors with BET bromodomain inhibitors (e.g., JQ1).[1] This combination can cooperatively suppress the expression of key oncogenes like MYC.[1]
-
With Kinase Inhibitors: If you identify activation of a specific signaling pathway, targeting it with a kinase inhibitor can be effective. For example, in mantle cell lymphoma models with BTK inhibitor resistance, combining a CBP/p300 inhibitor with a BTK inhibitor or a JAK1/2 inhibitor (e.g., ruxolitinib) has been shown to be effective.[4][5][6]
-
With Chemotherapy and Radiotherapy: CBP/p300 inhibitors can enhance the efficacy of traditional cancer therapies.[1][2] For instance, the CBP/p300 bromodomain inhibitor I-CBP112 has been shown to sensitize cancer cells to various chemotherapeutic drugs by repressing key ABC transporters.[14]
-
With Immunotherapy: CBP/p300 inhibitors can reduce the expression of the immune checkpoint protein PD-L1, suggesting a potential synergistic effect with immune checkpoint inhibitors.[7]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to CBP/p300 inhibitors?
A3: Research into predictive biomarkers is ongoing. Some potential biomarkers include:
-
CBP/p300 Expression Levels: High expression of CBP/p300 may indicate a dependency on their activity and thus sensitivity to inhibition.[1][2][3]
-
Histone Acetylation Marks: The levels of specific histone acetylation marks, such as H3K27ac, which are direct products of CBP/p300 activity, could serve as pharmacodynamic and potentially predictive biomarkers.[1][13]
-
Status of Specific Signaling Pathways: The activation state of pathways known to be modulated by CBP/p300, such as the androgen receptor pathway in prostate cancer, could predict response.[11]
-
Mutational Status of CBP/p300: In some contexts, loss-of-function mutations in CREBBP (the gene for CBP) can create a dependency on EP300 (the gene for p300), making these tumors particularly sensitive to p300 inhibition (a synthetic lethal interaction).[9]
Troubleshooting Guides
Problem 1: Decreased potency (increasing IC50) of the CBP/p300 inhibitor in a continuous culture of a cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Selection of a resistant cell population | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Analyze the expression levels of CBP and p300 via Western blot or qRT-PCR in the resistant cells compared to the parental line. 3. Profile the expression of key oncogenes and resistance-associated genes (e.g., MYC, ABC transporters) using qRT-PCR or RNA-seq. |
| Activation of bypass signaling pathways | 1. Perform a phospho-kinase array to identify upregulated signaling pathways in the resistant cells. 2. Validate the findings with Western blotting for key phosphorylated proteins (e.g., p-STAT3, p-AKT, p-ERK). 3. Test the efficacy of combining your CBP/p300 inhibitor with an inhibitor of the identified bypass pathway. |
| Increased drug efflux | 1. Measure the intracellular concentration of your inhibitor in parental and resistant cells. 2. Assess the expression of common ABC transporters (e.g., ABCB1, ABCG2) via qRT-PCR or Western blot. 3. Test if co-incubation with a known ABC transporter inhibitor restores sensitivity to your CBP/p300 inhibitor. |
Problem 2: Lack of in vivo efficacy in a xenograft model despite good in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Poor pharmacokinetic (PK) or pharmacodynamic (PD) properties | 1. Conduct a PK study to determine the inhibitor's concentration in plasma and tumor tissue over time. 2. Perform a PD study to assess target engagement in the tumor. This can be done by measuring the levels of H3K27ac in tumor biopsies via immunohistochemistry or Western blot. |
| Rapid development of in vivo resistance | 1. At the end of the study, explant the tumors and establish cell cultures to assess their sensitivity to the inhibitor in vitro. 2. Analyze the explanted tumors for the same resistance mechanisms outlined in Problem 1. |
| Tumor microenvironment-mediated resistance | 1. Investigate the expression of cytokines and growth factors in the tumor microenvironment that could activate bypass signaling pathways. 2. Consider co-culture experiments in vitro to model the interactions between cancer cells and other cell types in the tumor microenvironment. |
Quantitative Data Summary
Table 1: Effect of the CBP/p300 Bromodomain Inhibitor I-CBP112 on Chemotherapy IC50 Values [14]
| Chemotherapeutic Agent | Fold Decrease in IC50 (A549 cells) | Fold Decrease in IC50 (HepG2 cells) |
| Cisplatin | 78.2 | N/A |
| Doxorubicin | 62.7 | N/A |
| Daunorubicin | 53.2 | N/A |
| Etoposide | 28.9 | N/A |
| Bleomycin | 14.0 | N/A |
| Paclitaxel | 11.3 | N/A |
| Methotrexate | N/A | 2.3 - 23.1 (range for all tested drugs) |
Table 2: IC50 Values of CBP/p300 Inhibitors in Prostate Cancer Cell Lines [3]
| Inhibitor | Cell Line | IC50 (nM) |
| CCS1477 | VCaP | < 1000 |
| CCS1477 | 22Rv1 | < 1000 |
| CCS1477 | LNCaP95 | < 1000 |
| GNE-049 | MV-4-11 (leukemia) | 14 (EC50 for MYC expression) |
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K27 Acetylation
-
Cell Lysis: Treat cells with the CBP/p300 inhibitor or vehicle control for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys27) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CBP/p300 inhibitor, alone or in combination with another agent. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Acquired resistance to CBP/p300 inhibitors via bypass signaling pathway activation.
Caption: Workflow for generating and characterizing CBP/p300 inhibitor-resistant cell lines.
Caption: Logic of combination therapies to overcome resistance to CBP/p300 inhibitors.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 13. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pocenbrodib Dosing for Efficacy: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing schedule of Pocenbrodib for maximum efficacy in experimental settings. The following question-and-answer format addresses potential issues and provides guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is the clinical dosing schedule being investigated for this compound?
A2: In the ongoing Phase 1b/2a clinical trial (NCT06785636), this compound is being evaluated in a dose-escalation study as a monotherapy with a "5 days on/2 days off" schedule.[3] The dose levels being investigated are 50 mg, 100 mg, 150 mg, 200 mg, and 250 mg.[4] An earlier Phase 1 study (COURAGE, NCT04575766) of FT-7051 (this compound) utilized a 28-day cycle with 21 consecutive days of dosing followed by a 7-day break.[5][6]
Q3: What are the key efficacy endpoints to monitor in response to this compound treatment?
Preclinical Data Summary
While extensive preclinical data for this compound is not publicly available, the following table summarizes data from a similar CBP/p300 bromodomain inhibitor, CCS1477, which also targets the androgen receptor signaling pathway in prostate cancer. This data can serve as a reference for designing in vitro experiments.
| Cell Line | AR Status | IC50 (CCS1477) | Key Findings |
| 22Rv1 | AR-FL and AR-V7 positive | 96 nM | Down-regulation of AR-FL, AR-V7, and c-Myc protein. |
| VCaP | AR-FL positive | 49 nM | Potent inhibition of cell proliferation. |
| LNCaP95 | AR-FL and AR-V7 positive | < 100 nM | Reduction in the expression of AR-regulated genes and c-Myc protein. |
Data sourced from studies on the CBP/p300 inhibitor CCS1477, which has a similar mechanism of action to this compound.[7][8][9]
Clinical Data Summary
The following table summarizes the publicly available data from the clinical development of this compound (formerly FT-7051).
| Study Name (Identifier) | Phase | Dosing Schedule | Key Efficacy Observations |
| COURAGE (NCT04575766) | 1 | 21 days on / 7 days off | One patient demonstrated a PSA decline of over 50% (PSA50) at 12 weeks and over 80% at 16 weeks after a dose reduction from an initial dose of 150 mg.[5] |
| P300-02-001 (NCT06785636) | 1b/2a | 5 days on / 2 days off (Dose escalation: 50, 100, 150, 200, 250 mg) | Primary objectives are to assess safety, objective response rate, and PSA decline. Efficacy data is not yet reported.[3][4] |
Experimental Protocols and Methodologies
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Complete cell culture medium
-
This compound (or other CBP/p300 inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.
Caption: Experimental workflow for optimizing this compound dosing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Efficacy in Cell Viability Assays | 1. Compound Inactivity: The compound may have degraded. 2. Cell Line Resistance: The chosen cell line may not be dependent on the CBP/p300 pathway. 3. Assay Interference: Components in the media may interfere with the compound. | 1. Confirm the integrity of the this compound stock solution. 2. Use cell lines known to be sensitive to CBP/p300 inhibition (e.g., 22Rv1, VCaP). Confirm target expression (CBP/p300, AR). 3. Perform assays in serum-free or low-serum conditions, as serum has been shown to inhibit some CBP/p300 inhibitors. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift. 2. Reagent Variability: Inconsistent preparation of compound dilutions or assay reagents. 3. Cell Seeding Density: Variation in the initial number of cells seeded. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of all reagents. 3. Optimize and standardize the cell seeding density for each cell line to ensure results are within the linear range of the assay. |
| High Background Signal in Assays | 1. Contamination: Microbial contamination of cell cultures. 2. Precipitation of Compound: this compound may precipitate at higher concentrations. 3. Incomplete Solubilization of Formazan (MTT assay): Formazan crystals are not fully dissolved. | 1. Regularly test cell cultures for mycoplasma and other contaminants. 2. Visually inspect the treatment media for any signs of precipitation. If observed, adjust the solvent or concentration. 3. Ensure complete solubilization by vigorous mixing and allowing sufficient time for the solvent to act. |
| Unexpected Off-Target Effects | 1. Lack of Specificity: The compound may be inhibiting other bromodomains or kinases at the concentrations used. | 1. Compare the phenotypic effects with those of other known CBP/p300 inhibitors. 2. Perform target engagement assays to confirm that this compound is binding to CBP/p300 in your experimental system. 3. Titrate the concentration of this compound to the lowest effective dose to minimize off-target effects. |
References
- 1. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 2. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 3. Targeting the p300/CBP Axis in Lethal Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.3. Cell viability assay [bio-protocol.org]
- 5. 1stoncology.com [1stoncology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of Pocenibrodib
Disclaimer: Pocenibrodib is an investigational drug candidate. This document is intended for research and development professionals and is based on publicly available information and general principles of pharmaceutical science. The information regarding the physicochemical properties and specific bioavailability challenges of Pocenibrodib is based on common characteristics observed in orally administered small molecule inhibitors in oncology and should be considered hypothetical until further data becomes available.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Pocenibrodib, a CBP/p300 inhibitor. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and preclinical testing of oral Pocenibrodib.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects in preclinical studies. | Poor aqueous solubility leading to dissolution-rate limited absorption. | 1. Characterize the solid-state properties of the Pocenibrodib drug substance (polymorphism, crystallinity). 2. Evaluate the effect of pH on the solubility of Pocenibrodib. 3. Consider particle size reduction techniques such as micronization or nanomilling. 4. Explore the use of solubility-enhancing excipients (e.g., surfactants, cyclodextrins). 5. Develop an amorphous solid dispersion formulation. |
| Low oral bioavailability (<10%) despite good in vitro permeability. | Extensive first-pass metabolism in the gut wall or liver. | 1. Conduct in vitro metabolism studies using liver microsomes and S9 fractions to identify major metabolizing enzymes. 2. Co-administer with known inhibitors of relevant cytochrome P450 (CYP) enzymes in preclinical models to assess the impact on exposure. 3. Investigate the potential for efflux by transporters such as P-glycoprotein (P-gp) using in vitro cell-based assays. 4. If efflux is a major contributor, consider co-formulation with a P-gp inhibitor. |
| Significant food effect observed in preclinical studies (e.g., higher exposure with a high-fat meal). | The drug is lipophilic and has poor solubility in aqueous media. The presence of lipids in food can enhance its solubilization and absorption. | 1. Quantify the extent of the food effect in well-controlled preclinical studies. 2. Develop a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS) to mimic the effect of a high-fat meal and reduce variability in absorption. 3. Evaluate the performance of the lipid-based formulation in both fed and fasted states in preclinical models. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a solubility-enhancing formulation. | The formulation is not robust enough to maintain the drug in a supersaturated state in the GI fluids. | 1. Incorporate a precipitation inhibitor (e.g., a polymer such as HPMC or PVP) into the formulation. 2. Optimize the concentration of the precipitation inhibitor. 3. Conduct in vitro dissolution studies in biorelevant media that simulate the conditions of the stomach and small intestine to assess the potential for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pocenibrodib?
A1: Pocenibrodib is an inhibitor of the histone acetyltransferases (HATs) CREBBP (CBP) and EP300 (p300).[1] These proteins are critical co-activators for various transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer.[1] By inhibiting CBP/p300, Pocenibrodib can suppress the expression of genes that promote cancer cell growth and proliferation.[1]
Q2: What are the likely physicochemical properties of Pocenibrodib that could affect its oral bioavailability?
A2: While specific data is not publicly available, as a small molecule inhibitor in oncology, Pocenibrodib is likely to be a poorly water-soluble compound. Many drugs in this class are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This poor solubility is often a primary reason for low and variable oral bioavailability.[1][2]
Q3: What are some initial steps to improve the oral bioavailability of a poorly soluble compound like Pocenibrodib?
A3: Initial strategies for enhancing the oral bioavailability of poorly soluble drugs include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.
-
Use of Solubilizing Excipients: Incorporating surfactants, cyclodextrins, or co-solvents in the formulation can enhance the solubility of the drug in the gastrointestinal fluids.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can lead to higher apparent solubility and improved bioavailability.
Q4: How can the formation of an amorphous solid dispersion (ASD) improve the bioavailability of Pocenibrodib?
A4: An amorphous solid dispersion can improve bioavailability by presenting the drug to the gastrointestinal fluids in a high-energy, non-crystalline state. This amorphous form has a higher apparent solubility than the stable crystalline form, leading to a greater concentration gradient for absorption. The polymer carrier in the ASD also helps to prevent the drug from crystallizing in the gut, maintaining a supersaturated state that facilitates absorption.
Experimental Protocols
Protocol 1: Preparation of a Pocenibrodib Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of Pocenibrodib to enhance its dissolution rate and oral bioavailability.
Materials:
-
Pocenibrodib
-
Polymer carrier (e.g., HPMC-AS, PVP VA64)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
-
Dissolution testing apparatus
-
HPLC for drug quantification
Methodology:
-
Dissolve Pocenibrodib and the selected polymer carrier in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Optimize the spray drying parameters, including inlet temperature, spray rate, and atomization pressure, to ensure efficient solvent evaporation and particle formation.
-
Collect the resulting solid dispersion powder.
-
Characterize the physical form of the spray-dried material using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.
-
Perform in vitro dissolution testing of the ASD in biorelevant media (e.g., FaSSIF and FeSSIF) and compare the dissolution profile to that of the crystalline drug.
-
Formulate the ASD into a suitable dosage form for in vivo administration in a relevant animal model (e.g., rats or dogs).
-
Conduct a pharmacokinetic study in the animal model to compare the oral bioavailability of the ASD formulation to a simple suspension of the crystalline drug.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Pocenibrodib
Objective: To develop a lipid-based formulation to improve the solubility and absorption of the lipophilic drug Pocenibrodib.
Materials:
-
Pocenibrodib
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol, ethanol)
-
Apparatus for emulsification studies (e.g., vortex mixer, magnetic stirrer)
-
Particle size analyzer
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize Pocenibrodib.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare several SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant, and dissolve Pocenibrodib in these mixtures.
-
Evaluate the self-emulsification performance of each formulation by adding it to an aqueous medium under gentle agitation and observing the formation of a nanoemulsion.
-
Characterize the resulting nanoemulsions for droplet size, polydispersity index, and drug content.
-
Perform in vitro drug release studies using a dialysis method.
-
Select the optimal SEDDS formulation based on its solubilization capacity, self-emulsification efficiency, and in vitro release profile for in vivo pharmacokinetic studies in an appropriate animal model.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting Pocenbrodib instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Pocenbrodib in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can typically be dissolved in Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, various formulations can be prepared, often involving solvents like PEG400, Tween 80, and Carboxymethyl cellulose.[1]
Q2: How should I store this compound in its solid form and in solution?
This compound powder is generally stored at -20°C for long-term stability (up to 3 years).[1] In-solution storage recommendations are -80°C for up to 6 months and -20°C for up to 1 month.[1] It is important to minimize freeze-thaw cycles.
Q3: I observed precipitation in my this compound solution. What should I do?
Precipitation can occur for several reasons, including solvent choice, concentration, and storage conditions. Please refer to the "Troubleshooting Guide for this compound Instability" below for detailed steps on how to address this issue.
Q4: My this compound solution has changed color. Does this indicate degradation?
A color change in the solution could be an indicator of chemical degradation. It is crucial to investigate this further to ensure the integrity of your experimental results. The troubleshooting guide provides a protocol for assessing potential degradation.
Q5: How can I ensure consistent results when working with this compound solutions?
Consistency in preparing and handling this compound solutions is key to reproducible experimental outcomes. Following a standardized protocol, such as the one outlined in the experimental workflow diagram and the troubleshooting guide, will help minimize variability.
Troubleshooting Guide for this compound Instability
This guide provides a systematic approach to troubleshooting common instability issues encountered with this compound in solution.
Issue 1: Precipitation of this compound in Solution
Question: I've prepared a this compound solution, but I'm observing precipitation. How can I resolve this?
Answer:
Precipitation can be caused by several factors. Follow these steps to troubleshoot the issue:
Experimental Protocol to Address Precipitation:
-
Verify Solvent and Concentration:
-
Ensure you are using a recommended solvent (e.g., DMSO for a stock solution).[1]
-
Confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. If the solubility is unknown, it is advisable to prepare a dilution series to determine the optimal concentration.
-
-
Improve Dissolution Technique:
-
Gently warm the solution to 37°C to aid dissolution.
-
Use a vortex mixer or sonicator for a short period to ensure the compound is fully dissolved. Be cautious with sonication as prolonged exposure can potentially degrade the compound.[2]
-
-
Adjust pH:
-
For aqueous solutions, the pH can significantly impact the solubility of a compound. Although the optimal pH for this compound stability is not publicly documented, many compounds have maximum stability in the pH range of 4-5.[3] Consider adjusting the pH of your buffer if applicable.
-
-
Consider Alternative Formulations (for in vivo studies):
-
If working with aqueous buffers for in vivo experiments, consider using a formulation with solubilizing agents.[1] The table below provides some common formulation examples.
-
Table 1: Example Formulations for In Vivo Administration of this compound [1]
| Formulation Component | Example Ratio | Preparation Notes |
| DMSO, Tween 80, Saline | 10 : 5 : 85 | Dissolve this compound in DMSO first, then add Tween 80, and finally saline. |
| DMSO, PEG300, Tween 80, Saline | 10 : 40 : 5 : 45 | Dissolve this compound in DMSO, add PEG300, then Tween 80, and finally saline. |
| DMSO, Corn oil | 10 : 90 | Mix the DMSO stock solution with corn oil. |
| 0.2% Carboxymethyl cellulose | N/A | Suspend the compound in the solution. |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | N/A | Dissolve the compound in this mixture. |
Issue 2: Suspected Degradation of this compound
Question: I suspect my this compound solution has degraded (e.g., color change, loss of activity). How can I confirm this and what should I do?
Answer:
Degradation can lead to inaccurate experimental results. The following protocol will help you assess the stability of your solution.
Experimental Protocol to Assess Degradation:
-
Visual Inspection:
-
Note any changes in the color or clarity of the solution compared to a freshly prepared sample.
-
-
Analytical Chemistry Analysis (if available):
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method to assess the purity of your compound. Compare the chromatogram of your potentially degraded sample to a fresh standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify potential degradation products by providing molecular weight information.
-
-
Functional Assay:
-
Perform a biological assay where the activity of this compound is well-characterized. A significant decrease in potency compared to a fresh solution suggests degradation.
-
-
Preventative Measures:
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect from light, as light can induce degradation of some compounds.
-
Temperature Control: Adhere strictly to the recommended storage temperatures (-20°C or -80°C).[1]
-
Inert Atmosphere: For highly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Solution Preparation and Use
Caption: Recommended workflow for preparing and using this compound solutions.
References
Enhancing Pocenbrodib's Anti-Tumor Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers investigating strategies to enhance the anti-tumor activity of Pocenbrodib, a potent and selective CBP/p300 inhibitor. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key preclinical data to support your research and development efforts in castration-resistant prostate cancer (CRPC) and other relevant malignancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the bromodomain of the histone acetyltransferase (HAT) paralogs, CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators for a variety of cellular processes, including the androgen receptor (AR) signaling pathway. By binding to the bromodomain of CBP/p300, this compound disrupts the acetylation of histones and other proteins, leading to the downregulation of key cancer drivers, including the AR and its splice variants. This ultimately inhibits tumor cell proliferation.[1][2][3][4]
Q2: In which cancer models has this compound shown preclinical activity?
A2: this compound (formerly known as FT-7051) has demonstrated anti-proliferative activity in in vitro models of androgen receptor (AR)-positive prostate cancer, including models resistant to the AR inhibitor enzalutamide and those expressing the AR-v7 splice variant.[5][6][7][8] In vivo studies have also shown its efficacy in patient-derived xenograft (PDX) models of prostate cancer.[9][10]
Q3: What are the most promising combination strategies to enhance this compound's anti-tumor activity?
A3: Preclinical and clinical data suggest that combining this compound with agents that induce DNA damage or inhibit DNA repair pathways is a promising strategy. This is based on the observation that this compound downregulates genes involved in G2M checkpoint and DNA repair mechanisms.[9] Key combination partners currently under investigation include:
-
PARP inhibitors (e.g., Olaparib): This combination has shown additive or synergistic effects in prostate cancer organoid models.[9] The rationale is that inhibiting CBP/p300 impairs DNA damage repair, sensitizing cancer cells to PARP inhibition.
-
Radioligand therapies (e.g., 177Lu-PSMA-617): In a 22Rv1 xenograft model, the addition of a low dose of this compound to Lu177-PSMA-617 resulted in greater tumor growth inhibition than either agent alone.[9]
Q4: What are known resistance mechanisms to CBP/p300 inhibitors?
A4: While research is ongoing, potential mechanisms of resistance to CBP/p300 inhibitors may include overexpression of CBP/p300 or the utilization of redundant transcriptional co-activators that allow for continued AR-driven gene expression.[10] Additionally, mutations in SPOP and overexpression of c-MYC have been suggested to contribute to resistance.[10]
Troubleshooting Experimental Assays
Issue 1: High variability in cell viability assays (e.g., CellTiter-Glo).
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before plating. Use a multichannel pipette for plating and mix the cell suspension between plating each set of wells. Optimize seeding density for your specific cell line to ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Edge effects in multiwell plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete cell lysis or reagent mixing.
-
Solution: After adding the lytic reagent (e.g., CellTiter-Glo®), ensure proper mixing by using an orbital shaker for a few minutes. Allow sufficient incubation time for complete cell lysis and signal stabilization as per the manufacturer's protocol.[17]
-
Issue 2: Poor or inconsistent results in colony formation assays.
-
Possible Cause 1: Suboptimal cell seeding density.
-
Solution: The optimal number of cells to seed varies between cell lines. Perform a titration experiment to determine the seeding density that results in a countable number of distinct colonies (typically 50-100) after the incubation period. For prostate cancer cell lines like PC-3 and LNCaP, seeding densities of 200-1000 cells per well of a 6-well plate are often used.[9][18]
-
-
Possible Cause 2: Colonies are too small or diffuse.
-
Solution: Extend the incubation time to allow for larger colony formation. Ensure the culture medium is refreshed regularly (e.g., every 2-3 days) to provide sufficient nutrients.
-
-
Possible Cause 3: Difficulty in visualizing and counting colonies.
-
Solution: Use a reliable staining method, such as 0.5% crystal violet, to stain the colonies after fixation. Ensure thorough washing after staining to reduce background and enhance contrast.
-
Issue 3: Weak or no signal in Western blots for histone acetylation marks (e.g., H3K27ac).
-
Possible Cause 1: Inefficient histone extraction.
-
Solution: Use an acid extraction protocol specifically designed for histones, as they are basic proteins and may be lost during standard protein extraction methods.
-
-
Possible Cause 2: Poor antibody performance.
-
Solution: Use an antibody that has been validated for Western blotting of the specific histone modification of interest. Optimize antibody dilution and incubation times. Include positive and negative controls (e.g., cells treated with a known HDAC inhibitor as a positive control for acetylation).
-
-
Possible Cause 3: Inefficient protein transfer.
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of the CBP/p300 Inhibitor CCS1477 (a close analog of this compound) in Prostate Cancer Cell Lines.
| Cell Line | AR Status | IC50 (nM) |
| 22Rv1 | AR-FL and AR-V7 positive | 96 |
| VCaP | AR-FL and AR-V7 positive | 49 |
| LNCaP95 | AR-FL and AR-V7 positive | < 100 |
| AR-negative cell lines | AR-negative | > 1000 |
Data extracted from studies on CCS1477, a structurally related CBP/p300 inhibitor.[18][20]
Table 2: In Vivo Efficacy of this compound and Combination Therapies.
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| 22Rv1 Xenograft | This compound | Not specified | Tumor growth inhibition |
| 22Rv1 Xenograft | This compound (low dose) + 177Lu-PSMA-617 (60 MBq) | Not specified | Greater tumor growth inhibition than either single agent |
| PDX-derived Organoids (3 out of 5) | This compound + Olaparib | Not specified | Additive or synergistic effects |
Data is currently limited and primarily qualitative. Further studies are needed to establish optimal dosing and quantify tumor growth inhibition.[9]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in the appropriate culture medium to the desired density.
-
Seed 5,000-10,000 cells in 100 µL of medium per well into a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or combination agents in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Protocol 2: Colony Formation Assay
-
Cell Treatment (Optional - for pre-treatment studies):
-
Treat cells in a larger format (e.g., 6-well plate or T-25 flask) with this compound, combination agents, or vehicle control for a specified duration.
-
-
Cell Seeding:
-
Trypsinize and count the treated (or untreated) cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing fresh culture medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies are formed.
-
Replace the medium every 2-3 days.
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15-20 minutes.
-
Wash with water and stain with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.[2][9][18]
-
Protocol 3: Western Blot for Histone Acetylation (H3K27ac)
-
Histone Extraction (Acid Extraction):
-
Harvest cells and wash with ice-cold PBS containing 5 mM sodium butyrate (an HDAC inhibitor).
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) and lyse on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and wash the pellet with TEB.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to remove debris, and neutralize the supernatant containing histones with 2M NaOH.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27ac (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualized Pathways and Workflows
Caption: this compound inhibits CBP/p300, blocking AR-mediated gene transcription.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sec.gov [sec.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 12. urologytimes.com [urologytimes.com]
- 13. curetoday.com [curetoday.com]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. cellcentric.com [cellcentric.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound for Prostate Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
Pocenbrodib Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and troubleshooting potential off-target effects of Pocenbrodib. The guides and FAQs are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: Why is it important to investigate the off-target effects of this compound?
Identifying off-target effects is critical for several reasons:
-
Data Interpretation: Uncharacterized off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of CBP/p300.
-
Toxicity and Side Effects: Unintended molecular interactions are a common cause of cellular toxicity and adverse effects in clinical trials.[8][9] Understanding these interactions early can help mitigate risks.
-
Drug Development: A clear understanding of a compound's full target profile is essential for predicting its efficacy and safety.[9] Misidentifying a drug's mechanism of action can hinder the discovery of biomarkers for patient selection, potentially decreasing the success rate of clinical trials.[9]
-
Repurposing Opportunities: A comprehensive off-target profile may reveal new therapeutic applications for the compound.[10]
Q3: What are the potential off-target protein families for this compound?
Given its mechanism as a bromodomain inhibitor, potential off-targets for this compound could include:
-
Other Bromodomain-Containing Proteins: The human proteome contains numerous proteins with bromodomains. Due to structural similarities in the acetyl-lysine binding pocket, cross-reactivity with non-target bromodomains, such as those in the BET (Bromodomain and Extra-Terminal) family (BRD2, BRD3, BRD4), is a possibility.[8][11]
-
Kinases: Small molecule inhibitors frequently exhibit off-target activity against protein kinases, even if the primary target is unrelated.[12][13] Comprehensive kinase profiling is often a standard step in drug development to rule out unintended kinase inhibition.[14]
Troubleshooting Guides
Guide 1: My cells show an unexpected phenotype. How do I determine if it's an on-target or off-target effect?
Observing a novel or unexpected cellular response is a key indicator of a potential off-target effect. A systematic approach is required to deconvolute the mechanism.
Logical Workflow for Target Deconvolution
This approach, using genetic knockout of the intended target, is a powerful method to validate whether a drug's efficacy is due to its intended mechanism or an off-target interaction.[9] If cells lacking CBP/p300 are still sensitive to this compound, it strongly indicates the drug is acting through an alternative protein.
Guide 2: How can I identify the specific off-target protein(s)?
If you suspect an off-target effect, several unbiased, proteome-wide techniques can be used for identification.
Summary of Off-Target Identification Methods
| Method | Principle | Key Advantages | Key Disadvantages |
| Kinome Profiling | Measures the binding of a compound against a large panel of purified kinases in a competitive binding assay.[14][15][16] | Highly sensitive and specific for kinase interactions; provides quantitative binding affinity (Kd) data. | Limited to kinases; does not assess binding in a native cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Drug binding stabilizes its target protein against heat-induced denaturation. The amount of soluble protein remaining after heating is quantified.[17][18] | Confirms direct target engagement in intact cells or lysates; no need for compound modification. | Can be lower throughput; requires a specific antibody for each potential target unless coupled with mass spectrometry (MS-CETSA). |
| Affinity Purification-Mass Spectrometry (AP-MS) | A modified version of this compound (e.g., biotinylated) is used as "bait" to pull down interacting "prey" proteins from a cell lysate for identification by mass spectrometry.[19][20] | Unbiased, proteome-wide discovery of binding partners; can identify entire protein complexes. | Requires chemical modification of the compound, which may alter its binding properties; may miss transient or weak interactions.[19] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) via Immunoblot
This protocol allows for the validation of target engagement in intact cells by assessing changes in protein thermal stability.[21][22]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either DMSO (vehicle control) or a desired concentration of this compound. An incubation time of 1-3 hours at 37°C is typical.[21]
-
-
Harvesting and Aliquoting:
-
Harvest the treated cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Divide the cell suspension for each condition (DMSO and this compound) into multiple PCR tubes, one for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-4°C increments). One aliquot should be kept at room temperature as a non-heated control.
-
Immediately cool the samples at room temperature for 3 minutes.[22]
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
-
Immunoblot Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each sample.
-
Normalize protein concentration across all samples.
-
Analyze the samples by SDS-PAGE and immunoblotting using a primary antibody specific to the protein of interest (e.g., anti-CBP, anti-p300, or a suspected off-target).
-
A positive result (target engagement) is indicated by a "shift" in the melting curve, where more protein remains soluble at higher temperatures in the this compound-treated samples compared to the DMSO control.
-
Protocol 2: Kinome Profiling
This protocol outlines the general principle of commercial kinase profiling services (e.g., KINOMEscan™), which use a competition-based binding assay to quantify interactions.[15]
Methodology:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is measured.
-
Experimental Setup:
-
A large panel of human kinases (often >400) are individually tested.[14][16]
-
Each kinase is incubated with the immobilized ligand and this compound at a specified concentration (e.g., 1 µM).
-
The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR for a DNA tag fused to the kinase.[15]
-
-
Data Analysis:
-
Results are often reported as "% of control" or "scan score," where a lower number indicates stronger binding and displacement of the reference ligand.
-
Hits are typically defined as compounds that produce a score below a certain threshold (e.g., <10% of DMSO control).
-
Follow-up dose-response experiments are performed on the initial hits to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.[15]
-
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes a general workflow for identifying protein interactors of this compound using an affinity-based pulldown approach.[19][23]
Methodology:
-
Bait Preparation:
-
Synthesize an affinity-tagged version of this compound. A common approach is to add a linker and a biotin tag, creating "this compound-Biotin." It is crucial to first validate that this modification does not abolish the on-target activity of the compound.
-
-
Cell Lysis:
-
Grow cells of interest and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Affinity Pulldown:
-
Incubate the cleared cell lysate with the this compound-Biotin bait.
-
Add streptavidin-coated magnetic beads to the lysate. The high affinity of streptavidin for biotin will capture the this compound-Biotin along with any bound proteins.
-
As a negative control, perform a parallel pulldown using beads alone or beads incubated with free biotin to identify non-specific binders.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done using competitive elution (e.g., with excess free biotin) or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a protein database search engine to identify the proteins present in the sample.
-
-
Data Interpretation:
-
Compare the list of identified proteins from the this compound-Biotin pulldown with the negative control list. Bona fide interactors should be significantly enriched in the experimental sample.
-
Visualizations
This compound On-Target Signaling Pathway
Experimental Workflow for Off-Target Identification
References
- 1. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 2. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound hydrochloride by Pathos AI for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 5. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 11. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 20. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Refining patient selection criteria for Pocenbrodib trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining patient selection criteria for clinical trials of Pocenbrodib. The following information is based on currently available data and is intended to address potential issues encountered during experimental design and implementation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: What is the current clinical trial landscape for this compound?
Q3: What are the general inclusion and exclusion criteria for the ongoing this compound trial?
A3: The key inclusion and exclusion criteria for the P300-02-001 trial are summarized in the table below. It is important to note that these are based on clinical characteristics and not yet on specific molecular biomarkers.
| Category | Criteria |
| Inclusion | Patients aged 18 years or older.[2][12] |
| Histologically confirmed diagnosis of prostate adenocarcinoma.[2][9][12] | |
| Evidence of metastatic disease confirmed by imaging.[2][9][10] | |
| Disease progression during or after treatment with at least one potent anti-androgen therapy (e.g., enzalutamide, apalutamide, abiraterone acetate, or darolutamide).[1][10][12] | |
| Exclusion | Presence of small cell or neuroendocrine histology in the most recent prostate biopsy.[2][9][12] |
| Liver metastases confirmed by biopsy or lesions larger than 1 cm consistent with liver metastases on imaging.[2][9][10] | |
| Intervention with chemotherapy, another investigational agent, or other anticancer drugs within 14 days or five half-lives prior to screening.[2][9] |
Q4: How is Pathos AI approaching patient selection for this compound trials?
Q5: What are potential biomarkers for identifying patients likely to respond to this compound?
A5: While specific, clinically validated biomarkers for this compound are still under investigation, the mechanism of action suggests several potential areas of exploration. Given that this compound targets the CBP/p300 co-activators of the androgen receptor, biomarkers could be related to the AR signaling pathway and mechanisms of resistance to AR-targeted therapies.[8] One preclinical study has pointed to the CBP/p300 complex as a key regulatory node associated with patient outcomes and resistance to AR pathway inhibitors.[8] Future research will likely focus on identifying key biomarkers of response based on downstream signaling axes.[8]
Troubleshooting Guides
Problem: High screen failure rate due to restrictive inclusion/exclusion criteria.
-
Possible Cause: The current clinical criteria may be too narrow for the intended patient population.
-
Troubleshooting Steps:
-
Re-evaluate Clinical Endpoints: In collaboration with clinical investigators, review the primary and secondary endpoints of the trial to determine if the stringency of the criteria is essential for achieving meaningful results.
-
Analyze Screen Failure Data: Conduct a thorough analysis of the reasons for screen failures to identify any recurring patterns. This may reveal specific criteria that are disproportionately excluding potential participants.
-
Consider Protocol Amendment: If the data supports it, consider a protocol amendment to broaden specific criteria without compromising the scientific integrity of the trial.
-
Problem: Difficulty in identifying patients with potential resistance mechanisms to AR-targeted therapies.
-
Possible Cause: Lack of standardized assays to detect specific molecular markers of resistance.
-
Troubleshooting Steps:
-
Implement Comprehensive Molecular Profiling: Utilize next-generation sequencing (NGS) panels to analyze tumor tissue or circulating tumor DNA (ctDNA) for alterations in genes associated with AR resistance (e.g., AR amplifications, mutations, splice variants).
-
Develop Standard Operating Procedures (SOPs): Establish clear SOPs for sample collection, processing, and analysis to ensure consistency and quality of biomarker data across all trial sites.
-
Explore Novel Biomarker Assays: Investigate the use of proteomics and acetylomics to identify downstream effects of CBP/p300 inhibition and potential feedback mechanisms, such as alterations in fatty acid metabolism.[8]
-
Experimental Protocols
Protocol 1: Gene Expression Profiling by RNA-Sequencing
-
Objective: To identify gene expression signatures associated with response or resistance to this compound.
-
Methodology:
-
Sample Collection: Obtain fresh-frozen tumor biopsies or circulating tumor cells (CTCs) from patients before and during treatment.
-
RNA Extraction: Isolate total RNA using a commercially available kit optimized for the sample type. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq or total RNA-seq library preparation kit.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform to achieve a minimum of 30 million reads per sample.
-
Data Analysis:
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between responder and non-responder groups.
-
Conduct pathway analysis to identify enriched biological pathways.
-
-
Visualizations
Caption: this compound inhibits the CBP/p300 complex, disrupting androgen receptor-mediated gene expression.
Caption: Proposed workflow for refining patient selection in this compound trials using molecular biomarkers.
References
- 1. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 2. curetoday.com [curetoday.com]
- 3. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial [globenewswire.com]
- 7. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Pathos: this compound in mCRPC... | Clinical Trials at Duke [dukehealth.org]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. urologytimes.com [urologytimes.com]
Validation & Comparative
A Comparative Analysis of Pocenbrodib and Other Epigenetic Modifiers in the Context of Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pocenbrodib (formerly FT-7051), a clinical-stage CBP/p300 inhibitor, with other epigenetic modifiers relevant to prostate cancer. The following sections detail the mechanism of action, preclinical efficacy, and available clinical data for this compound and its comparators, supported by experimental data and methodologies.
This compound is an orally bioavailable small molecule that inhibits the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300.[1][2][3] These proteins are crucial for the transcriptional activity of key oncogenic drivers in prostate cancer, including the androgen receptor (AR).[1][2][4] By inhibiting CBP/p300, this compound aims to disrupt the signaling pathways that promote tumor growth and survival, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[1][2][4]
Comparative Preclinical Efficacy of Epigenetic Modifiers
The following tables summarize the available preclinical data for this compound and other selected epigenetic modifiers, including other CBP/p300 inhibitors, a BET inhibitor (JQ1), and an HDAC inhibitor (Vorinostat). It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons may not be possible due to differing experimental conditions.
In Vitro Activity in Prostate Cancer Cell Lines
| Compound | Class | Target(s) | Cell Line | IC50 | Reference(s) |
| This compound (FT-7051) | CBP/p300 Inhibitor | CBP/p300 HAT domain | - | Data not publicly available | - |
| CCS1477 (Infigratinib) | CBP/p300 Inhibitor | CBP/p300 Bromodomain | VCaP | 0.049 µM | [5] |
| 22Rv1 | 0.096 µM | [5] | |||
| LNCaP | 0.230 µM | [5] | |||
| GNE-049 | CBP/p300 Inhibitor | CBP/p300 Bromodomain | LNCaP | ~0.1 µM | [6] |
| 22Rv1 | ~0.5 µM | [6] | |||
| A-485 | CBP/p300 Inhibitor | CBP/p300 HAT domain | LNCaP | ~1 µM | [7] |
| C646 | CBP/p300 Inhibitor | p300 HAT domain | LNCaP | ~15 µM | - |
| JQ1 | BET Inhibitor | BRD2/3/4 | LNCaP | ~0.2 µM | [8] |
| 22Rv1 | ~0.2 µM | [8] | |||
| Vorinostat (SAHA) | HDAC Inhibitor | Pan-HDAC | LNCaP | ~2.5 µM | - |
| PC-3 | ~3 µM | [9] |
In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Model | Dosing | Outcome | Reference(s) |
| This compound (FT-7051) | - | - | "remarkable efficacy in resistant prostate cancer models" | [1][4] |
| CCS1477 (Infigratinib) | 22Rv1 Xenograft | 10-30 mg/kg, oral, daily | Complete tumor growth inhibition | [10] |
| GNE-049 | Patient-Derived Xenograft | 30 mg/kg, oral, twice daily | 55% tumor growth reduction at day 18 | [11][12] |
| A-485 | LuCaP-77 CR Xenograft | 100 mg/kg, oral, daily | 54% tumor volume reduction at day 21 | [7] |
| JQ1 | VCaP Xenograft | 50 mg/kg, i.p., daily | Significant tumor growth inhibition | [13] |
| Vorinostat (SAHA) | CWR22 Xenograft | 50 mg/kg/day | Significant tumor growth suppression | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Immunogenicity of prostate cancer is augmented by BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNE-049 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. cellcentric.com [cellcentric.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat in Advanced Prostate Cancer Patients Progressing on Prior Chemotherapy (NCI Trial # 6862): Trial results and IL-6 analysis. A study by the DOD Prostate Cancer Clinical Trial Consortium and University of Chicago Phase II Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 13. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pocenbrodib: A Comparative Guide to Monotherapy vs. Combination Therapy in Metastatic Castration-Resistant Prostate Cancer
Executive Summary
Pocenbrodib, an oral small-molecule inhibitor of the transcriptional co-activators CREBBP/EP300 (CBP/p300), is a novel therapeutic agent under investigation for metastatic castration-resistant prostate cancer (mCRPC). While direct clinical data comparing the efficacy of this compound as a monotherapy versus in combination with other established therapies is not yet mature, this guide provides a comprehensive overview based on the design of the ongoing Phase 1b/2a clinical trial (NCT06785636), preclinical rationale, and the mechanisms of action of the involved therapeutic agents. The available information suggests a strong basis for evaluating this compound in combination regimens to overcome resistance to current standards of care.
Rationale for Combination Therapy
Quantitative Data Summary
Table 1: Treatment Arms in the Phase 1b/2a P300-02-001 Clinical Trial
| Treatment Arm | Therapeutic Agent(s) | Mechanism of Action | Patient Population |
| Monotherapy (Phase 1b/2a) | This compound | CBP/p300 inhibitor | mCRPC patients who have progressed on at least one prior anti-androgen therapy.[6][7][8] |
| Combination Cohort B (Phase 2a) | This compound + Abiraterone Acetate | CBP/p300 inhibitor + CYP17A1 inhibitor (androgen synthesis inhibitor)[9][10][11] | mCRPC patients.[7] |
| Combination Cohort C (Phase 2a) | This compound + Olaparib | CBP/p300 inhibitor + PARP inhibitor (DNA repair inhibitor)[12][13][14] | mCRPC patients.[7] |
| Combination Cohort D (Phase 2a) | This compound + 177Lu-PSMA-617 | CBP/p300 inhibitor + Radioligand therapy targeting PSMA | mCRPC patients.[7] |
Table 2: Key Efficacy Endpoints of the P300-02-001 Clinical Trial
| Endpoint Type | Endpoint | Description |
| Primary | Objective Response Rate (ORR) | The proportion of patients with a confirmed complete or partial response.[4][6] |
| Primary | Prostate-Specific Antigen (PSA) Decline | The percentage of patients achieving a ≥50% reduction in PSA levels from baseline.[4][6] |
| Primary | Safety and Tolerability | Assessment of adverse events and dose-limiting toxicities.[4][6] |
| Secondary | Duration of Response (DoR) | The time from the initial response to disease progression or death. |
| Secondary | Progression-Free Survival (PFS) | The time from the start of treatment until disease progression or death. |
| Secondary | Overall Survival (OS) | The time from the start of treatment until death from any cause. |
Experimental Protocols
The primary source for the methodology of comparing this compound monotherapy and combination therapy is the protocol for the Phase 1b/2a clinical trial (NCT06785636).
Study Design: P300-02-001
-
Phase 1b: This phase is designed to evaluate the safety and determine the recommended Phase 2 dose of this compound as a monotherapy.[8] It involves dose escalation cohorts.[7]
-
Phase 2a: This phase will assess the preliminary anti-tumor activity of this compound monotherapy at the recommended dose and in the three combination cohorts.[8]
Patient Population
Key Inclusion Criteria:
-
Age ≥18 years.[8]
-
Histologically confirmed prostate adenocarcinoma.[8]
-
Metastatic disease documented by imaging.[8]
Key Exclusion Criteria:
Treatment Administration
-
This compound: Administered orally. The Phase 1b portion will test doses of 50, 100, 150, 200, and 250mg.[8]
-
Abiraterone Acetate: Administered orally, daily.[7]
-
Olaparib: Administered orally, daily.[7]
-
177Lu-PSMA-617: Administered intravenously every six weeks for up to six cycles.[7]
Visualizations
Signaling Pathway and Therapeutic Intervention
Caption: Mechanism of Action and Points of Intervention.
Experimental Workflow of the P300-02-001 Trial
Caption: P300-02-001 Clinical Trial Workflow.
References
- 1. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor this compound [synapse.patsnap.com]
- 5. curetoday.com [curetoday.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Pathos: this compound in mCRPC... | Clinical Trials at Duke [dukehealth.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 10. onclive.com [onclive.com]
- 11. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 12. prostatecanceruk.org [prostatecanceruk.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. urology-textbook.com [urology-textbook.com]
Validating Biomarkers for Predicting Pocenbrodib Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of potential biomarkers for predicting response to the novel CBP/p300 inhibitor, Pocenbrodib, alongside established therapies for metastatic castration-resistant prostate cancer (mCRPC). This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the design and interpretation of biomarker validation studies.
Comparison of Predictive Biomarkers: this compound vs. Alternative Therapies
To effectively validate biomarkers for this compound, it is crucial to compare their predictive power against those used for existing mCRPC therapies. The following tables summarize potential and established biomarkers for this compound and its combination partners in the ongoing clinical trial.
Table 1: Potential Predictive Biomarkers for this compound (CBP/p300 Inhibitor)
As this compound is in early-stage clinical development, data on validated predictive biomarkers is not yet available. The following table outlines potential biomarkers based on its mechanism of action and preclinical studies.
| Biomarker Category | Potential Biomarker | Rationale |
| Target Expression | High CBP/p300 expression | Increased target availability may correlate with greater drug efficacy. Alterations (amplifications, mutations) in CBP/p300 genes are observed in mCRPC.[5] |
| Downstream Pathway | Androgen Receptor (AR) and AR splice variants (e.g., AR-V7) expression | CBP/p300 are co-activators of AR signaling.[6] this compound's efficacy may be linked to the AR signaling axis. |
| Epigenetic Marks | Histone Acetylation Levels (e.g., H3K18ac, H3K27ac, H2BNTac) | Inhibition of CBP/p300 is expected to reduce histone acetylation at specific sites, which can be measured as a pharmacodynamic and potential predictive biomarker.[7][8] |
| Genomic Alterations | Mutations in SPOP, Overexpression of C-MYC | Preclinical data suggests these alterations may confer resistance to CBP/p300 inhibition and could be negative predictive biomarkers. |
| Multiomic Signatures | PathOS™ Platform Derived Signatures | Pathos AI is utilizing a proprietary AI platform to identify complex molecular signatures predictive of response.[4] |
Table 2: Established Predictive Biomarkers for Abiraterone Acetate (CYP17A1 Inhibitor)
| Biomarker | Method of Detection | Prevalence in mCRPC | PSA Response Rate (≥50% decline) |
| AR Splice Variant 7 (AR-V7) in Circulating Tumor Cells (CTCs) | RT-PCR | ~36%[9] | AR-V7 Positive: 0-21%[9][10]AR-V7 Negative: 53-68%[10] |
| PTEN Loss | IHC or NGS | ~40-50% | Associated with reduced response, specific response rates vary across studies. |
| Neutrophil-to-Lymphocyte Ratio (NLR) | Blood Test | Variable | NLR > 5: Associated with lack of PSA response. |
| Lactate Dehydrogenase (LDH) | Blood Test | Variable | LDH > Upper Limit of Normal: Associated with lack of PSA response. |
Table 3: Established Predictive Biomarkers for Olaparib (PARP Inhibitor)
| Biomarker | Method of Detection | Prevalence in mCRPC | Objective Response Rate (ORR) |
| Deleterious mutations in Homologous Recombination Repair (HRR) genes | NGS | ~20-25%[11] | Overall HRR mutated: ~33%[12] |
| BRCA2 mutations | NGS | ~7-13%[11] | 44-83%[13][14] |
| BRCA1 mutations | NGS | ~1%[11] | Response rates are generally high, often grouped with BRCA2. |
| PALB2 mutations | NGS | Prevalence is low | Biallelic mutations are associated with clinical benefit. |
Table 4: Established Predictive Biomarkers for 177Lu-PSMA-617 (Radioligand Therapy)
| Biomarker | Method of Detection | Prevalence in mCRPC | PSA Response Rate (≥50% decline) |
| High PSMA Expression on PET Scan (SUVmean) | 68Ga-PSMA-11 PET/CT | Variable, based on imaging criteria | High SUVmean (≥10): ~91%Low SUVmean (<10): ~52%[15] |
| FDG-PET Metabolic Tumor Volume (MTV) | 18F-FDG PET/CT | Variable | High MTV (≥200 mL): Lower response rates (~38%)[15] |
Experimental Protocols
Accurate and reproducible biomarker validation relies on standardized experimental protocols. Below are detailed methodologies for key assays.
Immunohistochemistry (IHC) for Protein Expression (e.g., CBP/p300, PTEN)
This protocol provides a general framework for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[16][17]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Immerse in 100% ethanol (2 changes, 10 minutes each).
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) and heating in a pressure cooker, steamer, or water bath. The optimal method and buffer depend on the specific antibody.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidase, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody at the optimal dilution and temperature (typically overnight at 4°C or for 1-2 hours at room temperature).
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Next-Generation Sequencing (NGS) for Genomic Biomarkers (e.g., HRR gene mutations)
This protocol outlines the general steps for targeted NGS panel sequencing.[18][19]
-
Sample Preparation and QC:
-
Extract DNA from FFPE tissue or a liquid biopsy sample (circulating tumor DNA).
-
Quantify DNA and assess its quality (e.g., using a spectrophotometer and fragment analyzer).
-
-
Library Preparation:
-
Fragment the DNA to the desired size.
-
Ligate adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.
-
Perform target enrichment using a hybridization-based capture method with probes specific to the genes of interest (e.g., a panel of HRR genes).
-
-
Sequencing:
-
Sequence the enriched library on an NGS platform (e.g., Illumina or Ion Torrent).
-
-
Bioinformatics Analysis:
-
Perform quality control on the raw sequencing data.
-
Align the sequencing reads to a human reference genome.
-
Call variants (single nucleotide variants, insertions/deletions, copy number variations).
-
Annotate the variants to determine their potential clinical significance.
-
Prostate-Specific Antigen (PSA) Blood Test
This is a standard clinical laboratory test.[20][21][22][23][24]
-
Patient Preparation:
-
Sample Collection:
-
A healthcare professional will draw a blood sample from a vein in the arm.
-
-
Laboratory Analysis:
-
The blood sample is sent to a laboratory where the concentration of PSA is measured using an immunoassay.
-
-
Result Interpretation:
-
PSA levels are reported in nanograms per milliliter (ng/mL). A level below 4.0 ng/mL is often considered normal, but this can vary with age.[20] A consistent rise in PSA levels over time (PSA velocity) can also be indicative of disease progression.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CBP/p300 signaling pathway and a general workflow for biomarker validation.
Caption: Simplified signaling pathway of CBP/p300 as a co-activator for the Androgen Receptor.
Caption: A general workflow for the discovery and validation of predictive biomarkers.
References
- 1. urologytimes.com [urologytimes.com]
- 2. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 3. curetoday.com [curetoday.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The association of AR-V7 with resistance to Abiraterone in metastatic castration-resistant prostate cancer [jomh.org]
- 10. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esmo.org [esmo.org]
- 12. Olaparib Improves Outcomes in Metastatic CRPC with Gene Mutations: The Era of Targeted Therapy in Prostate Cancer Is Here - Oncology Practice Management [oncpracticemanagement.com]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. Clinical Utility of Olaparib in the Treatment of Metastatic Castration-Resistant Prostate Cancer: A Review of Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels: A Joint Consensus Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mountsinai.org [mountsinai.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. prostatecanceruk.org [prostatecanceruk.org]
- 23. PSA test - NHS [nhs.uk]
- 24. PSA test - Mayo Clinic [mayoclinic.org]
Comparative Analysis of Pocenbrodib and Other Androgen Receptor (AR)-Targeted Therapies
A Guide for Researchers and Drug Development Professionals
The therapeutic landscape for prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), is dominated by agents targeting the androgen receptor (AR) signaling axis. While established therapies like enzalutamide and abiraterone have significantly improved patient outcomes, the inevitable development of resistance necessitates novel therapeutic strategies. This guide provides a comparative analysis of Pocenbrodib, a first-in-class CBP/p300 inhibitor, against traditional and emerging AR-targeted therapies, including second-generation antiandrogens and proteolysis-targeting chimera (PROTAC) AR degraders.
Mechanisms of Action: A Divergent Approach to AR Signaling
AR-targeted therapies can be broadly categorized by their distinct mechanisms of action. While most directly interact with the AR or its ligand, this compound represents an indirect approach by targeting essential coactivator proteins.
-
Androgen Synthesis Inhibition: Abiraterone acetate inhibits CYP17A1, an enzyme critical for the production of androgens in the testes, adrenal glands, and the tumor itself, thereby depriving the AR of its activating ligand.[1][2][3][4]
-
AR Antagonism: Second-generation antagonists like enzalutamide and darolutamide directly and competitively bind to the AR's ligand-binding domain. This multi-faceted inhibition blocks androgen binding, prevents the receptor's translocation to the nucleus, and impedes its binding to DNA, effectively shutting down the transcription of AR target genes.[5][6][7][8]
-
AR Degradation (PROTACs): A newer class of drugs, such as ARV-110 (Bavdegalutamide) and BMS-986365, are PROTACs. These heterobifunctional molecules link an AR-binding moiety to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein, eliminating it from the cell.[9][10][11]
-
AR Coactivator Inhibition: this compound (formerly FT-7051) is a selective, oral small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[3][8][12][13] These proteins are crucial transcriptional co-activators required for robust AR-mediated gene expression. By inhibiting CBP/p300, this compound indirectly suppresses the AR signaling pathway, offering a novel strategy to overcome resistance mechanisms, including those involving AR splice variants like AR-V7.[3][8][14]
Caption: Mechanisms of action for different classes of AR-targeted therapies.
Comparative Preclinical Efficacy
Direct head-to-head clinical comparisons involving this compound are not yet available. However, preclinical data provides a basis for comparing the potential efficacy of these different therapeutic modalities. It is important to note that the following data is compiled from separate studies and direct cross-study comparisons should be made with caution.
Table 1: In Vitro Activity in Prostate Cancer Cell Lines
| Drug/Class | Mechanism | Cell Line(s) | Metric | Value | Reference(s) |
| This compound Analog (CCS1357) | CBP/p300 Inhibition | 22Rv1 | IC50 (Proliferation) | 350 nM | [12] |
| Enzalutamide | AR Antagonist | LNCaP | IC50 (PSA Synthesis) | ~100 nM | [1] |
| ARV-110 (PROTAC) | AR Degrader | LNCaP, VCaP | DC50 (AR Degradation) | ~1 nM | [1] |
| ARV-110 (PROTAC) | AR Degrader | LNCaP | IC50 (PSA Synthesis) | ~10 nM | [1] |
| BMS-986365 (PROTAC) | AR Degrader | Multiple PCa lines | Proliferation Inhibition | 10-120x more potent than Enzalutamide | [15] |
| BMS-986365 (PROTAC) | AR Degrader | N/A | Transcription Inhibition | ~100x more potent than Enzalutamide | [15] |
-
IC50 (Median Inhibitory Concentration): Concentration of a drug that inhibits a given biological process by 50%.
-
DC50 (Median Degradation Concentration): Concentration of a degrader that induces 50% degradation of the target protein.
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Drug/Class | Model | Metric | Value | Reference(s) |
| This compound Analog (CCS1477) | Patient-Derived Explants | Proliferation (Ki67) | >90% reduction vs. control | [16] |
| Enzalutamide | VCaP Xenograft | TGI | 79% | [1] |
| ARV-110 (PROTAC) | VCaP Xenograft | TGI | 101% (at 1 mg/kg) | [1] |
| ARV-110 (PROTAC) | VCaP Xenograft | TGI | 109% (at 3 mg/kg) | [1] |
| ARV-110 (PROTAC) | Enzalutamide-Resistant Models | Antitumor Activity | Robust tumor growth inhibition | [1][9] |
| BMS-986365 (PROTAC) | Therapy-Resistant PDX | Antitumor Activity | Deep and durable tumor suppression | [10] |
-
TGI (Tumor Growth Inhibition): Percentage reduction in tumor growth compared to a control group. Values >100% indicate tumor regression.
-
PDX (Patient-Derived Xenograft): A model where tumor tissue from a patient is implanted in an immunodeficient mouse.
Detailed Methodologies
The data presented above are derived from standard preclinical assays. Below are representative protocols for these key experiments.
Experimental Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS/WST-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded into 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Enzalutamide) and incubated for a specified period (typically 72 hours).
-
Reagent Addition: A tetrazolium salt-based reagent (e.g., MTT, MTS, or WST-8) is added to each well.[17][18]
-
Incubation: The plate is incubated for 2-4 hours. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement: For MTT assays, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[17] The absorbance of the colored solution is then measured using a microplate reader at the appropriate wavelength (e.g., 490-570 nm).
-
Analysis: Absorbance values are normalized to untreated control wells to determine the percentage of cell viability. IC50 values are calculated by plotting viability against drug concentration.
Caption: A typical workflow for a cell viability assay.
Experimental Protocol 2: Western Blot for AR Protein Levels
This technique is used to detect and quantify the amount of a specific protein (e.g., Androgen Receptor) in a sample.
-
Sample Preparation: Cells are treated with the test compound (e.g., an AR PROTAC) for a desired time (e.g., 4-24 hours). Cells are then washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[19][20]
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: A standardized amount of protein (e.g., 20 µg) from each sample is mixed with Laemmli sample buffer, boiled to denature the proteins, and loaded onto a polyacrylamide gel (SDS-PAGE).[20] An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electric field.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific binding of antibodies.[20][21]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-AR antibody) overnight at 4°C. After washing, it is incubated with a secondary antibody conjugated to an enzyme (like HRP) for 1 hour at room temperature.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system. The intensity of the band corresponds to the amount of the target protein. A loading control protein (e.g., β-actin) is also probed to confirm equal protein loading across lanes.
Experimental Protocol 3: Prostate Cancer Xenograft Model
This in vivo model assesses a drug's antitumor efficacy in a living organism.
-
Cell Preparation: Human prostate cancer cells (e.g., VCaP) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor formation.[22]
-
Implantation: A specific number of cells (e.g., 2-10 million) is subcutaneously injected into the flank of immunocompromised male mice (e.g., nude or NSG mice).[22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is regularly measured with calipers.
-
Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups. The test compound (e.g., ARV-110) is administered (e.g., orally) according to a predetermined schedule and dose. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm target protein degradation or immunohistochemistry to assess markers of proliferation (Ki67) or apoptosis.
Summary and Future Outlook
The field of AR-targeted therapy is evolving beyond direct inhibition and androgen suppression. Novel mechanisms that can overcome established resistance pathways are critical for improving outcomes in advanced prostate cancer.
-
This compound offers a unique strategy by targeting the transcriptional machinery through CBP/p300 inhibition. Preclinical data for compounds in this class are promising, showing potent anti-proliferative effects even in models of resistance to current therapies.[3][14][16] Its development addresses the need for therapies that are effective against AR splice variants.
-
PROTAC AR degraders like ARV-110 and BMS-986365 have demonstrated superior potency compared to enzalutamide in preclinical models, showing robust AR degradation and profound tumor growth inhibition, including regression.[1][10][15] Their ability to eliminate the AR protein entirely makes them a highly promising approach to combat resistance driven by AR overexpression or mutation.
-
Established therapies like Enzalutamide and Abiraterone remain the cornerstone of treatment, but the preclinical data for newer agents suggest that their efficacy can be surpassed, particularly in resistant settings.
References
- 1. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 2. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 3. 1stoncology.com [1stoncology.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 6. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 7. youtube.com [youtube.com]
- 8. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 9. urotoday.com [urotoday.com]
- 10. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 11. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. bionews.com [bionews.com]
- 15. BMS-986365 Shows Promise in Phase 3 Trial for Advanced Prostate Cancer Resistant to Standard Therapies [trial.medpath.com]
- 16. ascopubs.org [ascopubs.org]
- 17. 2.3. Cell viability assay [bio-protocol.org]
- 18. 2.3 |. Cell viability assay [bio-protocol.org]
- 19. origene.com [origene.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
Independent Validation of Pocenbrodib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research on Pocenbrodib (formerly FT-7051), a novel CBP/p300 inhibitor, with another clinical-stage CBP/p300 inhibitor, CCS1477. This document summarizes key preclinical and clinical findings to support independent validation and further investigation.
This compound is an orally bioavailable small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300, which are critical co-activators of androgen receptor (AR) signaling in prostate cancer. By targeting the CBP/p300 bromodomain, this compound aims to disrupt the transcriptional activation of genes driving tumor growth and resistance to anti-androgen therapies in metastatic castration-resistant prostate cancer (mCRPC).
Comparative Preclinical Data: this compound vs. CCS1477
Limited direct comparative studies between this compound and other CBP/p300 inhibitors have been published. However, by examining the available preclinical data for this compound and another clinical-stage CBP/p300 inhibitor, CCS1477, we can draw some initial comparisons.
| Parameter | This compound (FT-7051) | CCS1477 | Reference |
| Target | CBP/p300 bromodomain | p300/CBP bromodomain | [1][2][3] |
| Binding Affinity (Kd) | Not explicitly reported | p300: 1.3 nM, CBP: 1.7 nM | [3] |
| Selectivity (vs. BRD4) | Selective | Kd = 222 nM | [3] |
| In Vitro Potency (IC50) | ~1 µM in enzalutamide-sensitive and -resistant prostate cancer cell lines | 96 nM (22Rv1), 49 nM (VCaP) | [1][3] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in enzalutamide-sensitive and -resistant patient-derived xenografts | Complete tumor growth inhibition in a 22Rv1 xenograft model at 10mg/kg and 20mg/kg daily, and 30mg/kg every other day over 28 days. | [1][3] |
Experimental Protocols
In Vitro Cell Proliferation Assays (CCS1477)
-
Cell Lines: 22Rv1 and VCaP prostate cancer cell lines were utilized.[3]
-
Method: The potency and functional activity, including proliferation and biomarker knockdown, were assessed. While the specific proliferation assay method (e.g., MTT, CellTiter-Glo) is not detailed in the abstract, such assays are standard in the field to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[3]
In Vivo Xenograft Model (CCS1477)
-
Model: 22Rv1 xenograft model in mice.[3]
-
Treatment: CCS1477 was administered orally at doses of 10mg/kg and 20mg/kg daily, or 30mg/kg every other day.[3]
-
Duration: The treatment was carried out for 28 days, with an extended observation period of 24 days without the drug.[3]
-
Endpoints: Tumor growth inhibition, plasma PSA levels, and knockdown of tumor AR-FL, AR-V7, and C-Myc proteins, as well as C-Myc and TMPRSS2 mRNA expression were measured.[3]
Clinical Trial Landscape
This compound is currently being evaluated in a Phase 1b/2a clinical trial (NCT06785636) for patients with mCRPC. This follows the completion of a Phase 1 study (COURAGE, NCT04575766).
This compound Phase 1b/2a Trial (NCT06785636) Overview
| Parameter | Details |
| Phase | 1b/2a |
| Title | A Phase 1b/2a, Multi-Center, Open-Label Study of this compound as Monotherapy or in Combination With Abiraterone Acetate, Olaparib, or 177Lu-PSMA-617 in Participants With Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Status | Recruiting |
| Primary Objectives | To assess the safety, objective response rate, and PSA decline of this compound alone and in combination, and to define a preliminary recommended Phase 2 dose. |
| Patient Population | Adult males with mCRPC who have progressed on at least one prior novel hormonal therapy. |
| Interventions | Phase 1b: this compound monotherapy dose escalation. Phase 2a: this compound monotherapy, this compound + Abiraterone Acetate, this compound + Olaparib, this compound + 177Lu-PSMA-617. |
This compound (as FT-7051) Phase 1 COURAGE Study (NCT04575766) Initial Findings
Initial results from the first eight patients in the COURAGE study indicated that FT-7051 was well-tolerated.[1][4] The 150 mg dose achieved drug concentrations that approached the predicted efficacious dose based on preclinical modeling.[1][4] One patient experienced a PSA decline of over 50% at 12 weeks and over 80% at 16 weeks.[1] Pharmacodynamic evidence of target engagement was demonstrated by a reduction in H3K27AC in skin biopsies.[1][4]
CCS1477 Clinical Trial (NCT03568656)
CCS1477 is being evaluated in a Phase 1/2a study in patients with advanced solid tumors, including a cohort for mCRPC, both as a monotherapy and in combination with enzalutamide or abiraterone.[2]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in castration-resistant prostate cancer.
Caption: this compound inhibits the CBP/p300 co-activator, disrupting androgen receptor signaling and subsequent tumor growth.
This compound Phase 1b/2a Clinical Trial Workflow
The diagram below outlines the experimental workflow for the ongoing clinical trial of this compound.
Caption: Workflow of the Phase 1b/2a clinical trial for this compound in mCRPC.
References
Navigating the Frontier of Epigenetic Cancer Therapy: A Comparative Guide to CBP/p300 Inhibitors in Clinical Development
For researchers, scientists, and drug development professionals, the targeting of the histone acetyltransferases CBP and p300 represents a promising new frontier in oncology. These paralogous proteins are critical transcriptional co-activators implicated in a range of cancers, and their inhibition has the potential to overcome resistance to existing therapies. This guide provides a comparative meta-analysis of the leading CBP/p300 inhibitors currently under clinical investigation, summarizing available performance data, detailing experimental methodologies, and visualizing their complex mechanisms of action.
Currently, a direct meta-analysis of clinical trial outcomes for CBP/p300 inhibitors is challenging due to the early phase of most ongoing studies. However, by synthesizing available preclinical and preliminary clinical data, a clear picture of the therapeutic landscape is emerging. The frontrunners in this class of epigenetic modulators include pocenbrodib (formerly CCS1477 and FT-7051) and inobrodib (CCS1477), alongside the dual BET/CBP/p300 inhibitor EP31670. These agents are primarily being investigated in advanced solid tumors, with a significant focus on metastatic castration-resistant prostate cancer (mCRPC), as well as in hematological malignancies.
The core mechanism of these inhibitors involves the disruption of CBP/p300's function, either by targeting their bromodomain or their histone acetyltransferase (HAT) domain. This interference leads to the downregulation of key oncogenic transcription factors such as MYC and androgen receptor (AR), offering a novel strategy to combat cancers driven by these pathways.
Comparative Overview of CBP/p300 Inhibitors
The following tables summarize the key characteristics and available clinical data for the leading CBP/p300 inhibitors.
| Inhibitor | Alias(es) | Target(s) | Mechanism of Action | Developer(s) | Key Indications in Clinical Trials |
| This compound | FT-7051, CCS1477 | CBP/p300 bromodomains | Inhibits the binding of CBP/p300 to acetylated histones, downregulating the expression of oncogenes like MYC and AR. | Pathos AI (previously Forma Therapeutics/CellCentric) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Inobrodib | CCS1477 | CBP/p300 bromodomains | Similar to this compound, it disrupts the transcriptional co-activator function of CBP/p300. | CellCentric | Relapsed/Refractory Multiple Myeloma, Non-Hodgkin Lymphoma, Acute Myeloid Leukemia |
| EP31670 | NEO2734 | Dual CBP/p300 and BET bromodomains | Simultaneously inhibits two key families of epigenetic readers, potentially leading to a broader and more potent anti-cancer effect. | Epigenetix, Inc. | Advanced Solid Tumors (including mCRPC and NUT carcinoma), Hematological Malignancies |
Preliminary Clinical Trial Data Summary
| Inhibitor | Trial Identifier | Phase | Key Findings | Adverse Events |
| This compound (FT-7051) | NCT04575766 (COURAGE Study) | Phase 1 | Well-tolerated with evidence of activity in late-line mCRPC patients. Pharmacodynamic evidence of target engagement (reduction in H3K27Ac in skin biopsies). One evaluable patient demonstrated an ongoing PSA50 response.[1][2] | The majority of treatment-emergent adverse events were mild or moderate (Grade 2 or lower), with no discontinuations due to adverse events reported in initial findings.[1][2] |
| Inobrodib (CCS1477) | NCT04068597 | Phase 1/2a | In heavily pre-treated relapsed/refractory multiple myeloma patients, objective responses were observed.[3][4] When combined with pomalidomide/dexamethasone, responses were seen in the first cycle.[3] In peripheral T-cell lymphoma, 3 of 4 patients showed objective responses.[4] | The main toxicity reported was manageable and reversible thrombocytopenia.[4] |
| EP31670 | NCT05488548 | Phase 1 | The trial is ongoing to evaluate safety and determine the proper dosing.[5][6] So far, 24 patients with leukemia or solid tumors have received the drug.[5] | Safety and tolerability data are still being collected. |
Signaling Pathways and Experimental Workflows
To understand the intricate mechanisms of CBP/p300 inhibition, the following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating these inhibitors.
Caption: Role of CBP/p300 in oncogenic signaling and the point of intervention for inhibitors.
Caption: A generalized workflow for the development and evaluation of CBP/p300 inhibitors.
Detailed Experimental Protocols
While comprehensive, step-by-step protocols from the clinical trials are not publicly available, the methodologies cited in preclinical and translational studies provide insight into the evaluation of these inhibitors.
In Vitro Proliferation Assays:
-
Method: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of the CBP/p300 inhibitor or a vehicle control for a specified period (e.g., 72 hours).
-
Data Collection: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells, or by staining with reagents like crystal violet.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor in different cell lines.
Western Blot for Protein Expression:
-
Purpose: To assess the impact of CBP/p300 inhibition on the protein levels of key targets like AR, AR-splice variants, and c-Myc.
-
Method: Cells are treated with the inhibitor, and whole-cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection.
Pharmacodynamic (PD) Biomarker Analysis (H3K27ac Levels):
-
Purpose: To confirm target engagement of the CBP/p300 inhibitor in both preclinical models and clinical samples (e.g., skin biopsies or tumor tissue).
-
Method: Histones are extracted from treated cells or tissues. The levels of acetylated histone H3 at lysine 27 (H3K27ac) are measured by Western blot or ELISA using an antibody specific for this modification.
-
Significance: A reduction in H3K27ac levels indicates successful inhibition of the HAT activity of CBP/p300.
In Vivo Xenograft Models:
-
Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the CBP/p300 inhibitor (e.g., via oral gavage) or a vehicle control.
-
Data Collection: Tumor volume is measured regularly. At the end of the study, tumors are excised and can be analyzed for protein expression and PD biomarkers.
-
Analysis: Tumor growth inhibition is calculated to assess the in vivo efficacy of the compound.
Future Outlook
The field of CBP/p300 inhibition is rapidly evolving. As ongoing clinical trials progress, more robust quantitative data will become available, enabling more direct comparisons of efficacy and safety between different inhibitors. The development of dual-function inhibitors like EP31670 and the exploration of combination therapies with existing treatments, such as androgen receptor pathway inhibitors and immune checkpoint blockers, are exciting avenues of research. For drug development professionals, the key challenges will be to identify predictive biomarkers to select patients most likely to respond and to manage potential on-target toxicities. The continued investigation of this promising class of epigenetic drugs holds the potential to significantly impact the treatment landscape for a variety of cancers.
References
- 1. biospace.com [biospace.com]
- 2. A Study of FT-7051 in Men With MCRPC [clin.larvol.com]
- 3. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. news.med.miami.edu [news.med.miami.edu]
- 6. A Phase 1 Study of EP31670, a Dual BET and CBP/p300 Inhibitor in Patients with Targeted Advanced Solid Tumors and Hematological Malignancies [mdanderson.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pocenbrodib
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Pocenbrodib, a novel CBP/p300 inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, establishing a foundation of trust and safety for all personnel.
Immediate Safety and Handling Protocols
While a specific Material Safety Data Sheet (MSDS) for this compound is not yet publicly available, data from analogous CBP/p300 inhibitors suggest a set of prudent safety precautions. The following guidelines are based on the known toxicological profile of this class of compounds and general best practices for handling potent, small-molecule inhibitors.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant material. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating aerosols or handling bulk powder. | To prevent inhalation of airborne particles. |
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Storage: Store at room temperature in a dry, well-ventilated area, away from incompatible materials.[1]
Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Keep away from food and drink.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean: Decontaminate the area with a suitable laboratory detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
As an investigational drug, this compound and any contaminated materials must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow:
Caption: this compound Waste Disposal Workflow.
Mechanism of Action: CBP/p300 Inhibition
Caption: this compound's Mechanism of Action.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on a cancer cell line (e.g., LNCaP for prostate cancer).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Experimental Workflow:
Caption: In Vitro Cell Proliferation Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
Clinical Trial Dosage (Phase 1b): [5]
| Dose Level | Amount | Dosing Schedule |
| 1 | 50 mg | 5 days on / 2 days off |
| 2 | 100 mg | 5 days on / 2 days off |
| 3 | 150 mg | 5 days on / 2 days off |
| 4 | 200 mg | 5 days on / 2 days off |
| 5 | 250 mg | 5 days on / 2 days off |
Disclaimer: This information is intended for research professionals and is not a substitute for a comprehensive risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathos AI Initiates Phase 1b/2a Trial of this compound for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 3. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of this compound, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathos: this compound in mCRPC (Prostate Cancer) | Duke Cancer Institute [dukecancerinstitute.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
